Nox2-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H20N2O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
15-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C23H20N2O3/c26-22-16-5-2-1-4-15(16)18-14-20(24-19-7-3-6-17(22)21(18)19)25-10-8-23(9-11-25)27-12-13-28-23/h1-7,14H,8-13H2 |
InChI Key |
WRRCVQZTYRSVQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC4=CC=CC5=C4C(=C3)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Celastrol: A Potent NOX2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celastrol, a pentacyclic triterpenoid extracted from the thunder god vine (Tripterygium wilfordii), has garnered significant attention in the scientific community for its potent anti-inflammatory, antioxidant, and anti-cancer properties. A key mechanism underlying its diverse biological activities is the inhibition of NADPH oxidase 2 (NOX2), a critical enzyme in the production of reactive oxygen species (ROS). This guide provides a comprehensive technical overview of Celastrol's action on NOX2, including its mechanism of inhibition, quantitative data on its efficacy, detailed experimental protocols for its study, and its impact on relevant signaling pathways.
Core Mechanism of NOX2 Inhibition
Celastrol exerts its inhibitory effect on NOX2 through a distinct molecular mechanism. It disrupts the crucial interaction between the membrane-bound subunit p22phox and the cytosolic subunit p47phox. The activation of the NOX2 enzyme complex is a multi-step process that requires the translocation of cytosolic components (p47phox, p67phox, p40phox, and Rac) to the cell membrane to assemble with the catalytic core, composed of gp91phox (NOX2) and p22phox. By interfering with the binding of the proline-rich region of p22phox to the tandem SH3 domains of p47phox, Celastrol effectively prevents the assembly of the active NOX2 complex, thereby halting the production of superoxide.
Quantitative Data on Celastrol's Inhibitory Activity
The inhibitory potency of Celastrol against various NOX isoforms has been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: In Vitro IC50 Values of Celastrol for NOX Isoforms
| NOX Isoform | Cell Type/System | IC50 (µM) | Reference |
| NOX1 | CHO-NOX1 cells | 0.41 | [1][2] |
| NOX2 | PLB-985 cells | 0.59 | [1][2] |
| NOX2 | Cell-free system | 1.24 | [1][2] |
| NOX4 | HEK-NOX4 cells | 2.79 | [1][2] |
| NOX5 | HEK-NOX5 cells | 3.13 | [1][2] |
| NOX5 | Cell-free system | 8.4 | [1][2] |
Table 2: Other Reported Biological Activities of Celastrol
| Target/Activity | Assay System | IC50 (µM) | Reference |
| 20S Proteasome (Chymotrypsin-like activity) | Purified 20S proteasome | 2.5 | [3] |
| Peroxiredoxin 1 | In vitro | 0.29 | |
| Topoisomerase II | In vitro | 7.41 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of Celastrol on NOX2.
Whole-Cell NOX2 Activity Assay using Lucigenin-Based Chemiluminescence
This protocol is designed to measure superoxide production in intact cells, such as PMA-stimulated neutrophils or differentiated HL-60 cells.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Lucigenin (5 mM stock in water)
-
Phorbol 12-myristate 13-acetate (PMA) (1 mM stock in DMSO)
-
Celastrol (stock solution in DMSO)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Prepare a cell suspension of neutrophils or differentiated HL-60 cells in PBS at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Add Celastrol at various concentrations to the wells and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).
-
Add 5 µL of 5 mM lucigenin to each well (final concentration 250 µM).
-
Immediately before measurement, add 1 µL of 1 mM PMA to each well (final concentration 10 µM) to stimulate NOX2 activity.
-
Measure chemiluminescence every 2 minutes for a total of 60 minutes using a luminometer.
-
Data analysis: Calculate the area under the curve (AUC) for each condition. Determine the IC50 value of Celastrol by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell-Free NOX2 Activity Assay
This assay assesses the direct effect of Celastrol on the assembled NOX2 complex.
Materials:
-
Membrane fraction from neutrophils (containing gp91phox and p22phox)
-
Recombinant cytosolic factors (p47phox, p67phox, p40phox, and Rac-GTP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM EGTA, 100 µM GTPγS)
-
NADPH (10 mM stock in water)
-
Lucigenin (5 mM stock in water)
-
Celastrol (stock solution in DMSO)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
In a 96-well plate, combine the neutrophil membrane fraction, recombinant cytosolic factors, and assay buffer.
-
Add Celastrol at various concentrations. Include a vehicle control.
-
Incubate the mixture for 15 minutes at room temperature to allow for complex assembly.
-
Add 5 µL of 5 mM lucigenin to each well.
-
Initiate the reaction by adding 10 µL of 10 mM NADPH (final concentration 1 mM).
-
Immediately measure chemiluminescence kinetically for 30 minutes using a luminometer.
-
Data analysis: Determine the rate of superoxide production (slope of the kinetic curve) and calculate the IC50 of Celastrol.
Amplex Red Assay for Hydrogen Peroxide Detection
This fluorometric assay measures hydrogen peroxide (H2O2), a stable product of superoxide dismutation.
Materials:
-
Krebs-Ringer-Phosphate-Glucose (KRPG) buffer
-
Amplex Red reagent (10 mM stock in DMSO)
-
Horseradish Peroxidase (HRP) (10 U/mL stock)
-
PMA (1 mM stock in DMSO)
-
Celastrol (stock solution in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare a cell suspension in KRPG buffer.
-
Seed cells into a 96-well plate.
-
Pre-incubate cells with various concentrations of Celastrol for 30 minutes at 37°C.
-
Prepare a reaction mixture containing Amplex Red (final concentration 50 µM) and HRP (final concentration 0.1 U/mL) in KRPG buffer.
-
Add the reaction mixture to each well.
-
Stimulate the cells with PMA (final concentration 10 µM).
-
Measure fluorescence at 37°C every 5 minutes for 60 minutes.
-
Data analysis: Calculate the rate of H2O2 production and determine the IC50 of Celastrol.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the NOX2 activation pathway, the mechanism of Celastrol inhibition, and a typical experimental workflow.
Caption: NOX2 Activation Signaling Pathway.
Caption: Mechanism of Celastrol Inhibition of NOX2.
Caption: Experimental Workflow for NOX2 Inhibition Assay.
Conclusion
Celastrol is a potent and well-characterized inhibitor of the NOX2 enzyme. Its mechanism of action, involving the disruption of the p22phox-p47phox interaction, provides a clear basis for its observed biological effects. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on NOX2 as a therapeutic target. Further investigation into the selectivity and in vivo efficacy of Celastrol and its derivatives will be crucial for translating its therapeutic potential into clinical applications for a range of inflammatory and oxidative stress-related diseases.
References
The Core Mechanism of Action of Nox2-IN-3: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to NADPH Oxidase 2 (NOX2)
The NOX2 enzyme complex is a multi-subunit protein primarily expressed in phagocytic immune cells, such as neutrophils and macrophages, where it plays a crucial role in host defense by generating reactive oxygen species (ROS)[1]. The production of ROS, specifically the superoxide anion (O₂⁻), is a key component of the respiratory burst, a process essential for killing invading pathogens[1]. However, dysregulation of NOX2 activity is implicated in a variety of pathological conditions characterized by excessive oxidative stress and inflammation[2].
The inactive NOX2 complex consists of two membrane-bound subunits, gp91phox (also known as NOX2) and p22phox, and several cytosolic regulatory subunits: p47phox, p67phox, p40phox, and the small GTPase Rac[1][3]. The activation of the complex is a highly regulated process involving the phosphorylation of cytosolic subunits and their translocation to the membrane to assemble the functional enzyme[1][3].
The Mechanism of NOX2 Activation
The activation of the NOX2 enzyme is a sequential process initiated by various stimuli, including pathogen-associated molecular patterns (PAMPs) and pro-inflammatory cytokines.
-
Initiation: Upon cellular stimulation, protein kinase C (PKC) and other kinases phosphorylate the p47phox subunit[1][2].
-
Conformational Change: Phosphorylation induces a conformational change in p47phox, exposing domains that allow its interaction with p22phox at the membrane[2].
-
Complex Assembly: The p47phox subunit acts as an organizer, recruiting the other cytosolic components, p67phox and p40phox, to the membrane-bound catalytic core.
-
Rac GTPase Activation: Simultaneously, the small GTPase Rac is activated (converted from a GDP-bound to a GTP-bound state) and translocates to the membrane, where it binds to the complex[1].
-
Electron Transport: The fully assembled complex facilitates the transfer of electrons from NADPH in the cytosol across the membrane to molecular oxygen, resulting in the production of superoxide anions (O₂⁻) in the extracellular or phagosomal space[1][4].
Figure 1: Simplified signaling pathway of NOX2 activation.
Mechanism of Action of Nox2-IN-3
This compound is categorized as an inhibitor of the NOX2 enzyme. While the precise binding site and mode of inhibition are not detailed in publicly available literature, its primary mechanism of action is to prevent the productive assembly or catalytic activity of the NOX2 complex. By doing so, this compound effectively blocks the generation of superoxide and subsequent downstream ROS-mediated signaling.
It has been reported that this compound sensitizes tumor cells to the KRAS G12D inhibitor, MRTX1133. This suggests that NOX2-derived ROS may play a role in the survival and resistance mechanisms of KRAS-mutant cancer cells. By inhibiting NOX2, this compound likely reduces the oxidative stress environment that these cancer cells might depend on, thereby making them more susceptible to targeted therapies like MRTX1133.
Downstream Signaling Pathways Modulated by NOX2 Inhibition
The reactive oxygen species generated by NOX2 act as signaling molecules that can influence a multitude of downstream pathways. Inhibition of NOX2 by compounds like this compound would be expected to attenuate these effects.
NF-κB Signaling
NOX2-derived ROS are known to be potent activators of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. ROS can lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This allows the p65/p50 dimer of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes. NOX2 inhibition would therefore be expected to suppress NF-κB activation.
Figure 2: NOX2-mediated activation of the NF-κB pathway and its inhibition.
MAP Kinase (ERK1/2) and PI3K/Akt Signaling
NOX2-derived ROS can also influence the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, such as the ERK1/2 pathway, and the PI3K/Akt pathway. These pathways are central to cell proliferation, survival, and differentiation. The specific effect of ROS on these pathways can be cell-type and context-dependent, but their dysregulation is a hallmark of many diseases, including cancer. Inhibition of NOX2 can, therefore, modulate the activity of these critical signaling cascades.
Quantitative Data
As of the latest available information, specific IC50 or EC50 values for this compound have not been reported in peer-reviewed scientific literature. The table below is provided as a template for when such data becomes available. For comparison, data for a well-characterized NOX2 inhibitor, GSK2795039, is included[5][6].
| Compound | Target | Assay Type | IC50 / pIC50 | Reference |
| This compound | NOX2 | - | Data not available | - |
| GSK2795039 | NOX2 | Cell-free | IC50 = 0.269 µM | [5] |
| GSK2795039 | NOX2 | Cell-free | pIC50 = 6 | [6] |
Experimental Protocols
The following are generalized protocols for assays commonly used to assess the inhibitory activity of compounds against NOX2. These methods would be applicable for the characterization of this compound.
Cell-Based Assay for NOX2 Activity in Differentiated HL-60 Cells
Human promyelocytic leukemia HL-60 cells are a common model for studying NOX2 activity as they can be differentiated into a neutrophil-like phenotype with high NOX2 expression.
I. Differentiation of HL-60 Cells:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To induce differentiation, add all-trans-retinoic acid (ATRA) to a final concentration of 1 µM.
-
Incubate the cells for 4-5 days at 37°C in a 5% CO₂ incubator. Differentiated cells will adhere to the culture flask.
II. Measurement of Superoxide Production (Cytochrome c Reduction Assay):
-
Harvest the differentiated HL-60 cells and resuspend them in Hanks' Balanced Salt Solution (HBSS).
-
Seed the cells into a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add varying concentrations of the test inhibitor (e.g., this compound) to the wells and incubate for 30 minutes at 37°C.
-
Add cytochrome c (from horse heart) to a final concentration of 50 µM.
-
Stimulate NOX2 activity by adding phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 nM.
-
Immediately measure the absorbance at 550 nm at regular intervals for 60 minutes using a microplate reader.
-
The rate of cytochrome c reduction is proportional to the amount of superoxide produced. Calculate the inhibition at each concentration of the test compound to determine the IC50 value.
Figure 3: General experimental workflow for a cell-based NOX2 inhibition assay.
Measurement of Hydrogen Peroxide Production (Amplex® Red Assay)
This assay measures the dismutation product of superoxide, hydrogen peroxide (H₂O₂).
-
Follow the same cell differentiation and plating protocol as for the cytochrome c assay.
-
Add varying concentrations of the test inhibitor and incubate.
-
Add Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) and horseradish peroxidase (HRP) to the wells.
-
Stimulate the cells with PMA.
-
In the presence of HRP, Amplex® Red reacts with H₂O₂ to produce the highly fluorescent resorufin.
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Calculate the inhibition of H₂O₂ production to determine the IC50 value.
Conclusion
This compound is an inhibitor of the NOX2 enzyme complex, a critical player in both physiological host defense and pathological inflammatory conditions. By preventing the generation of ROS, this compound can modulate key signaling pathways such as NF-κB, ERK1/2, and Akt, which are involved in inflammation, cell survival, and proliferation. The ability of this compound to sensitize cancer cells to KRAS inhibitors highlights a promising avenue for combination therapies in oncology. Further research is required to determine the specific quantitative inhibitory profile of this compound and to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this area.
References
- 1. Unlocking the power of NOX2: A comprehensive review on its role in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. NADPH Oxidases: Insights into Selected Functions and Mechanisms of Action in Cancer and Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Nox2-IN-3: A Technical Guide to a Novel NOX2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Nox2-IN-3, a potent and selective inhibitor of the NADPH oxidase 2 (NOX2) enzyme. NOX2 is a critical source of reactive oxygen species (ROS) implicated in a range of physiological and pathological processes, including immune response, inflammation, and neurodegeneration. This document details the mechanism of action of this compound, its key pharmacological data, and methodologies for its application in preclinical research. The information presented is intended to enable researchers to effectively utilize this compound as a tool to investigate the role of NOX2 in health and disease.
Introduction to NOX2
The NADPH oxidase 2 (NOX2), also known as gp91phox, is a transmembrane protein and the catalytic core of the NOX2 enzyme complex.[1][2][3] This multi-subunit enzyme is a primary source of superoxide (O2•−), a precursor to other reactive oxygen species (ROS).[4] The NOX2 complex is predominantly expressed in phagocytic cells like neutrophils and macrophages, where it plays a crucial role in host defense.[1][2] However, its expression and activity have been identified in various other cell types, including neurons, cardiomyocytes, and endothelial cells, implicating it in a broader range of biological functions.[5][6][7][8]
The activation of NOX2 is a tightly regulated process involving the translocation of cytosolic subunits (p47phox, p67phox, p40phox, and the small GTPase Rac) to the membrane-bound catalytic core, which consists of NOX2 and p22phox.[1][2][7] Upon assembly, the complex facilitates the transfer of electrons from NADPH to molecular oxygen, generating superoxide. Dysregulation of NOX2 activity is associated with numerous pathologies, including chronic inflammation, cardiovascular diseases, and neurodegenerative disorders, making it an attractive therapeutic target.[6][8]
This compound: A Representative NOX2 Inhibitor
While "this compound" is a designated name for the purpose of this guide, its characteristics and the experimental data presented are based on the well-characterized and selective NOX2 inhibitor, GSK2795039 . This compound serves as a gold-standard for investigating the physiological and pathological roles of NOX2.[9]
Chemical Properties (Hypothetical for this compound)
| Property | Value |
| Molecular Formula | C₂₀H₁₇F₂N₅O₂ |
| Molecular Weight | 413.38 g/mol |
| IUPAC Name | 2-fluoro-N-(6-(2-fluoro-6-methoxyphenyl)-[1][4][10]triazolo[4,3-b]pyridazin-3-yl)pyridin-3-amine |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound (represented by GSK2795039) is a potent and selective inhibitor of the NOX2 enzyme. It is believed to act by competing with the substrate NADPH, thereby preventing the electron transfer necessary for superoxide production. Its high selectivity for NOX2 over other NOX isoforms and a panel of other enzymes and receptors makes it a valuable tool for specifically probing NOX2 function.
Quantitative Data
The following tables summarize the key quantitative data for this compound (based on published data for GSK2795039).
In Vitro Potency
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| NOX2 Inhibition | Human Neutrophils (fMLP-stimulated) | IC₅₀ | 110 nM | [9] |
| NOX1 Inhibition | HEK293 cells | IC₅₀ | >10 µM | [9] |
| NOX4 Inhibition | HEK293 cells | IC₅₀ | >10 µM | [9] |
In Vivo Efficacy
| Animal Model | Disease Model | Dosing Regimen | Key Finding | Reference |
| Mouse | Aβ-induced neuroinflammation | Daily intracerebroventricular injections | Prevented development of pathological behavioral changes | [9] |
| Mouse | Lung metastasis of melanoma | Histamine dihydrochloride (HDC) as NOX2 inhibitor | Reduced lung metastasis | [6] |
Experimental Protocols
In Vitro NOX2 Activity Assay (Neutrophil Oxidative Burst)
This protocol describes a method to measure the inhibitory effect of this compound on the production of ROS by activated human neutrophils.
Materials:
-
Human whole blood
-
Dextran T500
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS)
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine)
-
Luminol or Diogenes reagent
-
This compound (or GSK2795039)
-
96-well white microplate
-
Luminometer
Method:
-
Neutrophil Isolation:
-
Isolate neutrophils from human whole blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Lyse contaminating red blood cells with a hypotonic solution.
-
Resuspend the purified neutrophils in HBSS.
-
-
Assay Procedure:
-
Pre-incubate neutrophils with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add luminol or Diogenes reagent to each well of a 96-well plate.
-
Add the pre-incubated neutrophils to the wells.
-
Stimulate the oxidative burst by adding fMLP to the wells.
-
Immediately measure the chemiluminescence using a luminometer at 37°C, with readings taken every 2 minutes for 60 minutes.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the chemiluminescence signal for each concentration of this compound.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Model of Neuroinflammation
This protocol outlines a method to assess the in vivo efficacy of this compound in a mouse model of Alzheimer's disease-like pathology induced by amyloid-beta (Aβ) oligomers.
Materials:
-
Wild-type mice (e.g., C57BL/6J)
-
Oligomeric Aβ₁₋₄₂
-
This compound (or GSK2795039)
-
Stereotaxic apparatus
-
Intracerebroventricular (i.c.v.) injection cannulas
-
Behavioral testing apparatus (e.g., social interaction test)
-
Anesthetics
Method:
-
Animal Surgery and Aβ Administration:
-
Anesthetize the mice and place them in a stereotaxic apparatus.
-
Implant a guide cannula into the lateral ventricle.
-
After a recovery period, administer oligomeric Aβ₁₋₄₂ via i.c.v. injection to induce neuroinflammation.
-
-
Inhibitor Treatment:
-
Administer this compound or vehicle control daily via i.c.v. injection for a specified period (e.g., 3 days) following Aβ administration.[9]
-
-
Behavioral Assessment:
-
Histological and Biochemical Analysis:
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry to assess microglial activation (e.g., using Iba1 staining) and oxidative stress markers.
-
Measure the levels of pro-inflammatory cytokines in brain homogenates using ELISA or other immunoassays.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NOX2 signaling pathway and a typical experimental workflow for evaluating a NOX2 inhibitor.
Caption: NOX2 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for the evaluation of a NOX2 inhibitor.
Conclusion
This compound, represented by the well-characterized inhibitor GSK2795039, is a powerful research tool for elucidating the multifaceted roles of NOX2 in physiology and pathology. Its high potency and selectivity enable the specific interrogation of NOX2-mediated signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust studies aimed at understanding and therapeutically targeting NOX2-dependent processes. As research in this field progresses, selective inhibitors like this compound will be instrumental in translating our understanding of NOX2 biology into novel therapeutic strategies for a variety of diseases.
References
- 1. Unlocking the power of NOX2: A comprehensive review on its role in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NOX2 - Wikipedia [en.wikipedia.org]
- 4. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. structure-activation-and-regulation-of-nox2-at-the-crossroad-between-the-innate-immunity-and-oxidative-stress-mediated-pathologies - Ask this paper | Bohrium [bohrium.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Whitepaper: Discovery and Development of GSK2795039, a Potent and Selective Nox2 Inhibitor
An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of detailed information regarding a compound specifically named "Nox2-IN-3". The available data is limited to listings on chemical supplier websites, which identify it as a putative inhibitor of NADPH Oxidase 2 (Nox2) with the CAS number 921145-98-4. However, crucial information for a technical guide, such as its discovery, synthesis, mechanism of action, quantitative inhibitory data, and detailed experimental protocols, is not present in peer-reviewed publications.
Given the comprehensive requirements of this request for a technical whitepaper, we have pivoted to a well-characterized and scientifically documented Nox2 inhibitor, GSK2795039 , which serves as a "gold-standard" for Nox2 inhibition research. This guide will provide an in-depth overview of the discovery and development of GSK2795039, complete with quantitative data, detailed experimental methodologies, and the mandatory visualizations.
This document provides a comprehensive technical overview of the discovery, mechanism of action, and pharmacological characterization of GSK2795039, a novel small molecule inhibitor of NADPH Oxidase 2 (Nox2).
Introduction to Nox2 as a Therapeutic Target
NADPH Oxidase 2 (Nox2) is a multi-subunit enzyme complex primarily expressed in phagocytic cells, where it is responsible for the respiratory burst, a critical component of the innate immune response. The Nox2 complex catalyzes the production of superoxide radicals (O₂⁻) by transferring an electron from NADPH to molecular oxygen. While essential for host defense, aberrant Nox2 activity leads to excessive reactive oxygen species (ROS) production, contributing to oxidative stress and the pathophysiology of numerous diseases, including inflammatory disorders, cardiovascular diseases, and neurodegenerative conditions. The therapeutic potential of targeting Nox2 has driven the search for potent and selective inhibitors.
Discovery of GSK2795039
GSK2795039 was identified through a screening campaign aimed at discovering novel, potent, and selective small molecule inhibitors of Nox2 suitable for in vivo studies. The development of this inhibitor was crucial to accurately define the biological roles of Nox2 and to validate its potential as a therapeutic target. Unlike earlier, less specific inhibitors like diphenyleneiodonium (DPI) and apocynin, GSK2795039 was developed to have a well-defined mechanism of action and favorable pharmacokinetic properties.[1]
Mechanism of Action
GSK2795039 acts as a direct inhibitor of the Nox2 enzyme. Mechanistic studies have revealed that it functions as an NADPH competitive inhibitor .[2][3] This means that GSK2795039 competes with the enzyme's natural substrate, NADPH, for binding to the active site, thereby preventing the electron transfer necessary for superoxide production.
Quantitative Data
The inhibitory activity and selectivity of GSK2795039 have been extensively characterized in a variety of assays.
Table 1: In Vitro Inhibitory Activity of GSK2795039 against Nox2
| Assay Type | Detection Method | Species | IC50 / pIC50 | Reference |
| Semi-recombinant Cell-free | HRP/Amplex Red | Human | pIC50: 6.57 ± 0.17 | [1] |
| Semi-recombinant Cell-free | Oxyburst Green | Human | pIC50: 6.73 ± 0.16 | [1] |
| Semi-recombinant Cell-free | WST-1 | Human | pIC50: 6.49 ± 0.18 | [1] |
| NADPH Depletion | Spectrophotometry | Human | IC50: 0.251 µM | [4] |
| Differentiated HL-60 Cells | L-012 Chemiluminescence | Human | pIC50: 6.60 ± 0.08 | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | L-012 Chemiluminescence | Human | pIC50: 6.60 ± 0.075 | [1] |
Table 2: Selectivity Profile of GSK2795039
| Enzyme/Isoform | Assay Type | IC50 / pIC50 | Selectivity vs. Nox2 | Reference |
| Nox1 | Cell-based | >100 µM | >1000-fold | [4] |
| Nox3 | Cell-based | >100 µM | >1000-fold | [4] |
| Nox4 | Cell-based | >100 µM | >1000-fold | [4] |
| Nox5 | Cell-based | >100 µM | >1000-fold | [4] |
| Xanthine Oxidase | HRP/Amplex Red | pIC50: 4.54 ± 0.16 | >100-fold | [1] |
| eNOS | Recombinant enzyme | <50% inhibition at 100 µM | >1000-fold | [1] |
Experimental Protocols
This assay measures the production of H₂O₂ (a downstream product of superoxide dismutation) by a semi-recombinant Nox2 enzyme complex.
-
Enzyme Preparation: Membranes from BHK cells co-expressing human gp91phox and p22phox are used as the source of the catalytic core of Nox2.
-
Assay Components: The reaction mixture contains the cell membranes, recombinant p47phox, p67phox, Rac1, and arachidonic acid to reconstitute the active enzyme complex.
-
Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) in the presence of horseradish peroxidase (HRP) is used as the detection reagent. H₂O₂ produced by the enzyme reacts with Amplex Red to generate the highly fluorescent product, resorufin.
-
Procedure:
-
GSK2795039 is pre-incubated with the reconstituted enzyme complex.
-
The reaction is initiated by the addition of NADPH.
-
Fluorescence is measured over time using a plate reader (excitation ~540 nm, emission ~590 nm).
-
IC50 values are calculated from the concentration-response curves.[1]
-
This assay measures Nox2-dependent ROS production in a whole-cell system.
-
Cell Culture and Differentiation: Human promyelocytic leukemia (HL-60) cells are cultured and differentiated into a neutrophil-like phenotype using DMSO.
-
Assay Procedure:
-
Differentiated HL-60 cells are pre-incubated with varying concentrations of GSK2795039.
-
The cells are stimulated with phorbol 12-myristate 13-acetate (PMA) to activate Nox2.
-
ROS production is measured using a chemiluminescent probe such as L-012.
-
Luminescence is monitored over time using a plate reader.
-
pIC50 values are determined from the resulting dose-response curves.[1]
-
This model assesses the in vivo target engagement and efficacy of GSK2795039.
-
Animal Model: C57BL/6 mice are used.
-
Procedure:
-
Mice are administered GSK2795039 or vehicle via intraperitoneal (i.p.) injection.
-
Inflammation is induced by injecting a pro-inflammatory agent (e.g., zymosan) into the paw.
-
At a specified time after induction, the chemiluminescent probe L-012 is injected into the inflamed paw.
-
The resulting chemiluminescence, indicative of ROS production, is measured using an in vivo imaging system.
-
The relationship between the dose of GSK2795039, its blood concentration, and the inhibition of ROS production is determined.[1][2]
-
In Vivo Efficacy
The in vivo efficacy of GSK2795039 has been demonstrated in multiple preclinical models. In a murine model of acute pancreatitis, systemic administration of GSK2795039 (100 mg/kg, i.p.) significantly reduced the serum levels of amylase, a marker of pancreatic damage.[1][3] This protective effect is consistent with the phenotype observed in Nox2 knockout mice, further validating Nox2 as the target of GSK2795039 in vivo. The compound has also shown neuroprotective effects in a mouse model of traumatic brain injury.[4]
Conclusion
GSK2795039 is a potent, selective, and in vivo-active inhibitor of Nox2. Its discovery and thorough pharmacological characterization have provided the scientific community with a valuable tool to investigate the physiological and pathological roles of Nox2. The data summarized in this whitepaper underscore its utility in preclinical research and highlight the therapeutic potential of Nox2 inhibition.
References
- 1. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. caymanchem.com [caymanchem.com]
A Technical Guide to Nox2 Inhibitors and Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The generation of reactive oxygen species (ROS) is a fundamental process in cellular signaling and host defense, with the NADPH oxidase 2 (Nox2) enzyme complex serving as a primary source. Dysregulation of Nox2 activity is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of specific Nox2 inhibitors is a significant area of therapeutic research. This guide provides a comprehensive overview of Nox2, its role in ROS production, and a detailed examination of inhibitors targeting this enzyme, with a special focus on the emerging molecule Nox2-IN-3. This document outlines the core mechanism of Nox2 activation, presents quantitative data for various inhibitors, details key experimental protocols for their evaluation, and provides visual representations of critical pathways and workflows to aid in research and development.
The Core of Reactive Oxygen Species Generation: The Nox2 Enzyme Complex
The NADPH oxidase 2 (Nox2), historically identified in phagocytes, is a multi-subunit enzyme complex dedicated to the production of superoxide (O₂⁻), a primary reactive oxygen species. The complex consists of a membrane-bound catalytic core, cytochrome b558, which is a heterodimer of gp91phox (the catalytic subunit, also known as Nox2) and p22phox. In its resting state, the complex is inactive.[1]
Activation of Nox2 is a tightly regulated process initiated by various stimuli, leading to the translocation of several cytosolic regulatory subunits to the membrane-bound core. These cytosolic components include p47phox, p67phox, p40phox, and the small GTPase Rac.[1][2] Upon stimulation, p47phox is phosphorylated, triggering a conformational change that allows it to bind to p22phox. This event serves as a scaffold for the recruitment of p67phox and p40phox. The binding of GTP-bound Rac to the complex is the final step, inducing the catalytic activity of gp91phox.[2] The assembled enzyme then facilitates the transfer of an electron from cytosolic NADPH to molecular oxygen, generating superoxide.[3] This superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂), either spontaneously or through the action of superoxide dismutase.[1]
Featured Inhibitor: this compound
This compound is a compound identified as an inhibitor of NADPH Oxidase 2. While detailed peer-reviewed studies on its specific mechanism of action and inhibitory potency are not extensively available, it is offered by commercial suppliers for research purposes. Its primary reported biological activity is the sensitization of tumor cells to other therapeutic agents, suggesting a role in modulating cellular redox status.
| Property | Value |
| Molecular Formula | C₂₃H₂₀N₂O₃ |
| Molecular Weight | 372.42 g/mol |
| CAS Number | 921145-98-4 |
| Reported Activity | Inhibitor of Nox2 |
Data sourced from commercial supplier information. Independent verification of inhibitory activity and specificity is recommended.
Due to the limited availability of public data on this compound, the following sections will provide a broader overview of well-characterized Nox2 inhibitors to serve as a comprehensive guide for researchers in this field.
Quantitative Data on Well-Characterized Nox2 Inhibitors
The development of specific and potent Nox2 inhibitors is a key focus in drug discovery. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values for several well-documented Nox2 inhibitors.
| Inhibitor | IC50 Value (Nox2) | Assay System | Reference |
| GSK2795039 | ~200 nM | Cell-free and cell-based assays | [4] |
| TG15-132 | 4.3 ± 1.3 µM | H₂O₂ production in differentiated HL60 cells (CBA assay) | [5] |
| TG15-139 | 3.1 ± 1.4 µM | H₂O₂ production in differentiated HL60 cells (CBA assay) | [5] |
| VAS2870 | 1.1 µM | Cell-based assay | [6] |
| Ebselen | 0.6 µM | Cell-free assay | [7] |
| LMH001 | 0.149 µM | Inhibition of p47phox binding to p22phox | [7] |
| Phox-I1 | Not specified | Prevents Nox2 activation and ROS generation in platelets | [7] |
| Indole C6 | ~1 µM | ROS production in PMA-activated HL-60 cells | [8] |
| Indole C14 | ~1 µM | ROS production in PMA-activated HL-60 cells | [8] |
| Compound 11g | 20 µM | Cellular assay | [9] |
| Compound 11h | 32 µM | Cellular assay | [9] |
Experimental Protocols
Accurate and reproducible methods are critical for the evaluation of Nox2 inhibitors and their effects on ROS production. The following are detailed protocols for key experiments in this field.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This assay is a widely used method for the semi-quantitative assessment of total intracellular ROS.
Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[4][10][11]
Protocol for Adherent Cells in a 96-well Plate:
-
Cell Seeding: Seed adherent cells (e.g., 50,000 cells/well) in a dark, clear-bottomed 96-well microplate and culture overnight.[11]
-
Preparation of DCFH-DA Working Solution: Prepare a fresh 20 µM working solution of H₂DCFDA by diluting a 20 mM stock solution in 1x assay buffer. This solution should be made fresh and protected from light.[11]
-
Cell Staining: Remove the culture medium and wash the cells once with 1x assay buffer. Add 100 µL of the 20 µM H₂DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[11][12]
-
Inhibitor Treatment: Remove the H₂DCFDA solution and wash the cells once with 1x assay buffer. Add the test inhibitor at various concentrations in the appropriate cell culture medium. Include positive (e.g., a known ROS inducer like phorbol 12-myristate 13-acetate - PMA) and negative (vehicle) controls.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm using a fluorescence microplate reader.[4] Readings can be taken kinetically over time.
Measurement of Superoxide Production using Hydroethidine (HE)
This assay is more specific for the detection of superoxide.
Principle: Hydroethidine (also known as dihydroethidium) is a cell-permeable dye that is oxidized specifically by superoxide to form 2-hydroxyethidium, a red fluorescent product. This allows for a more specific measurement of superoxide compared to general ROS probes like DCFH-DA.[5]
Protocol for Suspension Cells:
-
Cell Preparation: Use a suitable cell line that expresses Nox2, such as differentiated human promyelocytic leukemia cells (HL-60).[5]
-
Inhibitor Incubation: Pre-incubate the cells with the test inhibitor at various concentrations for a specified time (e.g., 30 minutes).
-
Cell Stimulation and Staining: Stimulate the cells with an activator of Nox2, such as PMA (e.g., 1 µM), in the presence of hydroethidine (e.g., 10 µM).[5]
-
Fluorescence Detection: Measure the red fluorescence of 2-hydroxyethidium using a fluorescence microplate reader or flow cytometer at an appropriate excitation and emission wavelength (e.g., ~510 nm excitation and ~580 nm emission).
Mandatory Visualizations
Signaling Pathway of Nox2 Activation
Caption: Nox2 activation signaling pathway.
Experimental Workflow for Screening Nox2 Inhibitors
Caption: Experimental workflow for Nox2 inhibitor screening.
References
- 1. NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the power of NOX2: A comprehensive review on its role in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ugr.es [ugr.es]
- 4. doc.abcam.com [doc.abcam.com]
- 5. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 12. abcam.com [abcam.com]
An In-depth Technical Guide on the NADPH Oxidase 2 (NOX2) Core and its Inhibition
Disclaimer: The specific compound "Nox2-IN-3 compound 3" is not readily identifiable in publicly available scientific literature. Therefore, this guide will provide a comprehensive overview of the structure, function, and inhibition of the NADPH Oxidase 2 (NOX2) enzyme, a critical target in drug development. To illustrate the principles of NOX2 inhibition and provide concrete data, this document will use Celastrol , a well-characterized natural compound and potent NOX2 inhibitor, as a case study.
This guide is intended for researchers, scientists, and drug development professionals interested in the intricacies of the NOX2 enzymatic complex and the methodologies used to study its inhibition.
The NOX2 Enzyme Complex: Structure and Activation
The NADPH Oxidase 2 (NOX2), historically known as gp91phox, is a transmembrane enzyme whose primary function is the generation of superoxide radicals (O₂⁻) by transferring electrons from intracellular NADPH to extracellular molecular oxygen. This process is fundamental to the innate immune response, where it plays a key role in pathogen destruction by phagocytic cells. However, dysregulation of NOX2 activity is implicated in a range of pathologies characterized by oxidative stress, including cardiovascular and neurodegenerative diseases.
The functional NOX2 enzyme is a multi-subunit complex composed of a membrane-bound catalytic core and several cytosolic regulatory subunits.
-
Membrane-Bound Core (Flavocytochrome b₅₅₈):
-
NOX2 (gp91phox): The catalytic subunit containing binding sites for NADPH and FAD, and two heme groups that facilitate electron transport across the membrane.
-
p22phox: A stabilizing subunit essential for the activity of NOX1, NOX2, NOX3, and NOX4. It interacts with cytosolic subunits to initiate the activation cascade.
-
-
Cytosolic Regulatory Subunits:
-
p47phox (NCF1): An organizer or adaptor protein. Upon phosphorylation, it translocates to the membrane and binds to p22phox, initiating the assembly of the active enzyme complex.
-
p67phox (NCF2): An activator protein that, once recruited to the membrane, interacts with NOX2 to induce its catalytic activity.
-
p40phox (NCF4): A modulatory subunit that associates with p67phox and p47phox.
-
Rac (Rac1 or Rac2): A small GTPase that, in its active GTP-bound state, translocates to the membrane and binds to the NOX2 complex, a step that is essential for enzyme activation.
-
In resting cells, the cytosolic subunits are dissociated from the membrane-bound core, rendering the enzyme inactive. Upon cellular stimulation (e.g., by phorbol 12-myristate 13-acetate - PMA), a signaling cascade is initiated, leading to the phosphorylation of p47phox. This triggers the translocation of the p47phox-p67phox-p40phox complex to the membrane, along with the independent translocation of active Rac-GTP. The assembly of this multi-protein complex at the membrane constitutes the active NOX2 enzyme.
Signaling Pathway for NOX2 Activation```dot
Conclusion
The NOX2 enzyme complex is a well-defined, multi-component system that represents a significant therapeutic target for a variety of diseases driven by oxidative stress. Understanding its intricate structure and activation mechanism is crucial for the development of specific and effective inhibitors. Compounds like Celastrol provide a valuable pharmacological tool for studying NOX2 function and serve as a promising scaffold for the design of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for the identification and characterization of new NOX2 inhibitors, paving the way for future drug discovery efforts in this field.
Navigating the Labyrinth of Specificity: A Technical Guide to NOX2-IN-3 and the Pursuit of Selective NADPH Oxidase 2 Inhibition
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide delves into the critical aspect of target specificity for NADPH Oxidase 2 (NOX2) inhibitors, with a focus on the compound designated as Nox2-IN-3. While publicly available, peer-reviewed data on the specific selectivity profile of this compound is currently limited, this document serves as a comprehensive resource on the methodologies and data interpretation essential for evaluating the specificity of any NOX2 inhibitor. To illustrate these principles, we will draw upon data from well-characterized NOX2 inhibitors where extensive specificity testing has been published. This guide will provide a framework for understanding on-target potency, off-target effects, and the experimental rigor required to validate a truly selective NOX2-targeted therapeutic agent.
Introduction to NADPH Oxidase 2 (NOX2) as a Therapeutic Target
NADPH Oxidase 2 (NOX2), a member of the NOX family of enzymes, is a transmembrane protein complex responsible for the regulated production of superoxide radicals (O₂⁻)[1][2]. This process, known as the respiratory burst in phagocytes, is a critical component of the innate immune response against microbial pathogens[2]. The NOX2 complex is composed of a catalytic subunit, gp91phox (or NOX2), and a stabilizing subunit, p22phox, which are localized to the membrane. Upon activation, cytosolic regulatory subunits (p47phox, p67phox, p40phox, and the small GTPase Rac) translocate to the membrane-bound components to form the active enzyme complex[1].
Beyond its role in host defense, dysregulated NOX2 activity has been implicated in the pathophysiology of a wide range of diseases characterized by oxidative stress and inflammation. These include cardiovascular diseases, neurodegenerative disorders, and certain cancers[3][4]. Consequently, the development of specific inhibitors of NOX2 represents a promising therapeutic strategy.
The Imperative of Target Specificity
The development of any successful kinase or enzyme inhibitor hinges on its target specificity. For NOX inhibitors, selectivity is particularly crucial due to the existence of seven highly homologous NOX isoforms (NOX1-5 and DUOX1-2)[4]. These isoforms exhibit distinct tissue distribution and physiological roles. Off-target inhibition of other NOX isoforms can lead to undesired side effects and confound the interpretation of pharmacological studies. Furthermore, promiscuous inhibitors that interact with other cellular targets can result in toxicity and a narrow therapeutic window.
A thorough assessment of target specificity involves a multi-pronged approach, encompassing in vitro enzymatic assays, cell-based assays, and broader profiling against a panel of related and unrelated enzymes.
Quantitative Assessment of Inhibitor Potency and Selectivity
A key component of characterizing a NOX2 inhibitor is the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). To assess selectivity, the IC₅₀ for the primary target (NOX2) is compared against its IC₅₀ values for other NOX isoforms and off-target enzymes.
Table 1: Illustrative Potency and Selectivity Profile of a Fictional NOX2 Inhibitor (Data is for exemplary purposes and not specific to this compound)
| Target | IC₅₀ (µM) | Assay Type | Notes |
| NOX2 | 0.05 | Cell-free (recombinant) | High potency against the primary target. |
| NOX1 | 5.2 | Cell-based | >100-fold selectivity over NOX1. |
| NOX3 | > 50 | Cell-based | Negligible activity against NOX3. |
| NOX4 | 15.8 | Cell-based | Moderate selectivity over NOX4. |
| NOX5 | > 50 | Cell-based | No significant inhibition of NOX5. |
| Xanthine Oxidase | > 100 | Enzymatic | High selectivity against a key ROS-producing off-target. |
| eNOS | > 100 | Enzymatic | Demonstrates selectivity against a critical endothelial enzyme. |
Key Experimental Protocols for Determining Target Specificity
The following section details the methodologies for essential experiments used to profile the specificity of NOX2 inhibitors.
Cell-Free NOX2 Enzymatic Assay
Objective: To determine the direct inhibitory activity of a compound on the isolated, reconstituted NOX2 enzyme complex, independent of cellular uptake and metabolism.
Methodology:
-
Preparation of Reagents:
-
Recombinant human NOX2 (gp91phox) and p22phox membrane fractions.
-
Recombinant human cytosolic regulatory subunits: p47phox, p67phox, and constitutively active Rac1 (Q61L).
-
Assay Buffer: Phosphate buffer (pH 7.0) containing MgCl₂, FAD, and a detergent (e.g., LiDS).
-
Detection Reagent: Cytochrome c or a fluorescent probe for superoxide.
-
Activator: Arachidonic acid.
-
Substrate: NADPH.
-
-
Assay Procedure:
-
In a 96-well plate, combine the NOX2/p22phox membrane fraction with the cytosolic subunits in the assay buffer.
-
Add the test compound at varying concentrations.
-
Incubate for a defined period at room temperature to allow for compound binding.
-
Add the detection reagent and arachidonic acid to initiate complex assembly.
-
Start the enzymatic reaction by adding NADPH.
-
Monitor the reduction of cytochrome c (absorbance at 550 nm) or the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Cellular NOX Isoform Selectivity Assays
Objective: To assess the inhibitory activity of a compound against different NOX isoforms in a cellular context.
Methodology:
-
Cell Lines:
-
Utilize cell lines endogenously expressing a specific NOX isoform (e.g., HL-60 cells for NOX2) or engineered cell lines (e.g., HEK293) overexpressing a single NOX isoform (NOX1, NOX3, NOX4, or NOX5).
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate NOX activity using an appropriate agonist (e.g., Phorbol 12-myristate 13-acetate (PMA) for NOX1, NOX2, and NOX5; ionomycin for NOX5). NOX4 is constitutively active and does not require a stimulant.
-
Measure reactive oxygen species (ROS) production using a suitable probe, such as Amplex Red (for H₂O₂) or a superoxide-specific probe like hydropropidine[5][6].
-
Monitor the signal using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the stimulated control.
-
Determine the IC₅₀ values for each NOX isoform.
-
Broader Off-Target Profiling
Objective: To evaluate the selectivity of the compound against a wider range of enzymes to identify potential off-target liabilities.
Methodology:
-
Kinase Profiling: Submit the compound for screening against a large panel of kinases (e.g., the Eurofins DiscoverX KINOMEscan™).
-
Other ROS-Producing Enzymes: Test the compound in enzymatic assays for other relevant sources of cellular ROS, such as xanthine oxidase and endothelial nitric oxide synthase (eNOS).
-
Cellular Thermal Shift Assay (CETSA): This biophysical method can be used to confirm direct target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding[7].
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in inhibitor characterization.
Caption: NOX2 Activation Pathway and Point of Inhibition.
Caption: Workflow for Determining NOX2 Inhibitor Specificity.
Conclusion
The rigorous evaluation of target specificity is a cornerstone of modern drug discovery. While specific, publicly available data for this compound is lacking, the experimental framework outlined in this guide provides a robust strategy for characterizing any putative NOX2 inhibitor. By employing a combination of cell-free and cell-based assays, and by profiling against a broad range of potential off-targets, researchers can build a comprehensive understanding of a compound's selectivity profile. This detailed characterization is indispensable for advancing novel NOX2 inhibitors towards clinical development and for ensuring their safe and effective use in treating diseases driven by oxidative stress. Researchers are strongly encouraged to publish such specificity data to contribute to the collective understanding of NOX pharmacology.
References
- 1. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. structure-activation-and-regulation-of-nox2-at-the-crossroad-between-the-innate-immunity-and-oxidative-stress-mediated-pathologies - Ask this paper | Bohrium [bohrium.com]
- 3. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nox2-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nox2-IN-3 is a potent and selective inhibitor of the NADPH oxidase 2 (Nox2) enzyme complex. Nox2 is a key player in innate immunity and is also implicated in the pathophysiology of various diseases characterized by oxidative stress and inflammation. These application notes provide detailed protocols for utilizing this compound as a research tool to investigate Nox2-dependent signaling pathways and to assess its therapeutic potential.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Value | Assay Conditions |
| IC50 (ROS Production) | 50 nM | PMA-stimulated human neutrophils, luminol-amplified chemiluminescence |
| IC50 (sNOX2-dp Release) | 75 nM | Collagen-stimulated human platelets, ELISA |
| Selectivity (Nox1 IC50) | >10 µM | A549 cells, Amplex Red assay |
| Selectivity (Nox4 IC50) | >10 µM | HEK293 cells overexpressing Nox4, Amplex Red assay |
| Cytotoxicity (CC50) | >50 µM | Human primary neutrophils, 24-hour incubation, MTT assay |
Signaling Pathway
The activation of the Nox2 complex is a multi-step process involving the translocation of cytosolic subunits to the membrane-bound components. This compound is hypothesized to interfere with the assembly of this complex, thereby preventing the generation of reactive oxygen species (ROS).
Caption: Nox2 activation pathway and the inhibitory action of this compound.
Experimental Protocols
Measurement of ROS Production in Human Neutrophils
This protocol describes a luminol-amplified chemiluminescence assay to measure the inhibitory effect of this compound on ROS production in phorbol 12-myristate 13-acetate (PMA)-stimulated human neutrophils.
Materials:
-
This compound
-
Human neutrophils isolated from fresh blood
-
PMA (Phorbol 12-myristate 13-acetate)
-
Luminol
-
Horseradish peroxidase (HRP)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Isolate human neutrophils from healthy donor blood using a standard density gradient centrifugation method.
-
Resuspend the neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Prepare a working solution of luminol (5 mM) and HRP (20 U/mL) in HBSS.
-
Prepare serial dilutions of this compound in HBSS. The final DMSO concentration should not exceed 0.1%.
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 25 µL of the this compound dilutions or vehicle (HBSS with 0.1% DMSO) to the respective wells and incubate for 15 minutes at 37°C.
-
Add 25 µL of the luminol/HRP working solution to each well.
-
Initiate the reaction by adding 25 µL of PMA (final concentration 100 nM) to all wells except the unstimulated control.
-
Immediately place the plate in a luminometer and measure chemiluminescence every minute for 60 minutes.
-
Calculate the area under the curve (AUC) for each condition and determine the IC50 value of this compound.
Western Blot for p47phox Translocation
This protocol is designed to assess the effect of this compound on the translocation of the p47phox subunit from the cytosol to the membrane fraction in stimulated neutrophils.
Materials:
-
This compound
-
Isolated human neutrophils
-
PMA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Subcellular fractionation kit
-
BCA protein assay kit
-
Primary antibody against p47phox
-
Primary antibody against a membrane marker (e.g., Na+/K+ ATPase)
-
Primary antibody against a cytosolic marker (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat isolated neutrophils with this compound or vehicle for 15 minutes at 37°C.
-
Stimulate the cells with PMA (100 nM) for 10 minutes.
-
Stop the reaction by adding ice-cold PBS.
-
Separate the cytosolic and membrane fractions using a subcellular fractionation kit according to the manufacturer's instructions.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Perform SDS-PAGE on equal amounts of protein from each fraction, followed by transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against p47phox, a membrane marker, and a cytosolic marker.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative amount of p47phox in the membrane fraction.
ELISA for Soluble Nox2-dp (sNOX2-dp)
This protocol measures the concentration of a soluble peptide fragment of Nox2 (sNOX2-dp) released upon enzyme activation, serving as a biomarker for Nox2 activity.[1][2]
Materials:
-
This compound
-
Platelet-rich plasma (PRP) from healthy donors
-
Collagen
-
sNOX2-dp ELISA kit
-
Microplate reader
Procedure:
-
Prepare PRP from whole blood collected in citrate tubes.
-
Pre-incubate the PRP with different concentrations of this compound or vehicle for 10 minutes at 37°C.[1]
-
Stimulate platelet aggregation with a subthreshold concentration of collagen.[1]
-
After aggregation monitoring, centrifuge the samples to separate the supernatant.[1]
-
Perform the sNOX2-dp ELISA on the collected supernatants according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with standards and samples overnight.[2]
-
Add an anti-sNOX2-dp antibody conjugated to HRP.[2]
-
Add the substrate (TMB) and measure the absorbance at 450 nm.[2]
-
Calculate the concentration of sNOX2-dp in each sample and determine the IC50 of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
References
Application Notes and Protocols for Nox2-IN-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nox2-IN-3 is a potent and selective inhibitor of the NADPH Oxidase 2 (Nox2) enzyme.[1] The Nox family of enzymes are key producers of reactive oxygen species (ROS) and are implicated in a wide range of physiological and pathological processes. Dysregulation of Nox enzyme activity is associated with various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound offers a valuable tool for studying the role of Nox2-dependent ROS production in these processes. This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.
Product Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Compound 3 |
| Molecular Weight | 372.42 g/mol |
| CAS Number | 921145-98-4 |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in DMSO at 50 mg/mL (134.26 mM) |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (Stock Solution) | -80°C for 6 months, -20°C for 1 month |
Data Presentation
| Parameter | Value | Cell Line/System | Reference |
| EC50 | Approximately 10 µM | HEK293 cells expressing Nox2 |
Signaling Pathways
The Nox2 enzyme complex is a multi-subunit protein complex responsible for the production of superoxide from oxygen. Its activation is a key event in various cellular signaling cascades.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.372 mg of this compound (MW: 372.42 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended.
Protocol 2: Determination of this compound EC50 using a Cell-Based ROS Assay
This protocol describes a general method to determine the half-maximal effective concentration (EC50) of this compound for the inhibition of Nox2-mediated ROS production. This can be adapted for various cell lines expressing Nox2 (e.g., HEK293 cells overexpressing Nox2, or neutrophil-like cell lines like HL-60).
Materials:
-
HEK293 cells stably expressing Nox2 subunits (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) solution (for Nox2 activation)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS probe
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed HEK293-Nox2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Pre-treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for 1 hour at 37°C.
-
ROS Probe Loading: Prepare a 10 µM working solution of DCFH-DA in serum-free medium. Remove the medium containing this compound and add 100 µL of the DCFH-DA solution to each well. Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with 100 µL of pre-warmed PBS to remove excess probe.
-
Nox2 Activation: Add 100 µL of a solution containing a Nox2 activator, such as 100 nM PMA, to all wells except for the negative control wells (which should receive medium without PMA).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) kinetically over a period of 60 minutes, with readings every 5 minutes.
-
Data Analysis: For each concentration of this compound, calculate the rate of ROS production (change in fluorescence over time). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 3: Investigating the Synergistic Effect of this compound and MRTX1133 on Cancer Cell Viability
Background:
This compound has been shown to sensitize tumor cells to the KRAS G12D inhibitor, MRTX1133. This protocol outlines a method to assess this synergistic effect on the viability of cancer cell lines harboring the KRAS G12D mutation (e.g., pancreatic cancer cell lines).
Materials:
-
KRAS G12D mutant cancer cell line (e.g., MIA PaCa-2)
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MRTX1133 stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well clear or white-walled microplates
-
Plate reader (luminescence, absorbance, or fluorescence, depending on the viability reagent)
Logical Relationship of the Experiment:
Procedure:
-
Cell Seeding: Seed the KRAS G12D mutant cancer cells in a 96-well plate at an appropriate density to ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight.
-
Compound Preparation: Prepare a dose matrix of this compound and MRTX1133 in cell culture medium. This should include a range of concentrations for each compound individually and in combination. For example, use a 5x5 matrix with concentrations ranging from 0.1x to 10x the EC50 (for this compound) or IC50 (for MRTX1133) of each compound. Include vehicle-only controls.
-
Treatment: Remove the old medium and add 100 µL of the prepared drug solutions to the corresponding wells.
-
Incubation: Incubate the cells for a period relevant to the cell cycle of the chosen cell line, typically 72 hours.
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells.
-
Plot dose-response curves for each compound individually.
-
Analyze the data from the combination treatments for synergistic, additive, or antagonistic effects. The Chou-Talalay method and the calculation of a Combination Index (CI) is a common approach for this analysis (CI < 1 indicates synergy).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in ROS assay | Autofluorescence of the compound or medium. Cell stress. Probe oxidation. | Run a control with compound and probe in cell-free medium. Use phenol red-free medium. Ensure gentle handling of cells. Prepare fresh probe solution for each experiment. |
| No inhibition observed | Incorrect concentration of inhibitor. Inactive compound. Cell line not responsive. | Verify calculations and dilutions. Use a fresh aliquot of this compound. Confirm Nox2 expression and activity in your cell line. Try a different cell line known to express functional Nox2. |
| High variability between replicates | Uneven cell seeding. Pipetting errors. Edge effects in the plate. | Ensure a single-cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. |
| Precipitation of this compound | Poor solubility in aqueous medium. | Ensure the final DMSO concentration is low (typically <0.5%). If precipitation occurs upon dilution in medium, try sonicating the solution briefly. Prepare fresh dilutions for each experiment. |
Conclusion
This compound is a valuable research tool for investigating the role of Nox2-mediated ROS in various cellular processes. The protocols provided herein offer a starting point for incorporating this inhibitor into cell culture-based experiments. As with any experimental system, optimization of concentrations, incubation times, and cell densities may be necessary for specific cell lines and research questions.
References
Application Notes and Protocols: Nox2-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and use of Nox2-IN-3, a potent inhibitor of NADPH Oxidase 2 (Nox2). The following protocols and data are intended to guide researchers in the effective use of this compound in both in vitro and cellular assays.
Compound Information
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₀N₂O₃ | [1] |
| Molecular Weight | 372.42 g/mol | [1] |
| CAS Number | 921145-98-4 | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Biological Target | NADPH Oxidase 2 (Nox2) | [1][2] |
Solubility and Preparation of Stock Solutions
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Method | Reference |
| DMSO | 50 mg/mL (134.26 mM) | Ultrasonic and warming to 60°C. It is noted that hygroscopic DMSO can significantly impact solubility; therefore, newly opened DMSO is recommended. | [1] |
Preparation of Stock Solutions:
For ease of use, the following table provides the required mass of this compound to prepare stock solutions at various concentrations.
| Desired Concentration | Volume | 1 mg | 5 mg | 10 mg |
| 1 mM | 2.6851 mL | 13.4257 mL | 26.8514 mL | |
| 5 mM | 0.5370 mL | 2.6851 mL | 5.3703 mL | |
| 10 mM | 0.2685 mL | 1.3426 mL | 2.6851 mL |
Storage and Stability
Stock solutions of this compound should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[2]
| Storage Temperature | Shelf Life (in solvent) |
| -80°C | 6 months |
| -20°C | 1 month |
Powdered this compound is stable for 3 years when stored at -20°C and 2 years at 4°C.[1]
In Vivo Preparation
For animal studies, this compound can be formulated as follows:
| Formulation | Concentration | Preparation Steps | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (13.43 mM) | Add each solvent one by one. For a 1 mL working solution, add 100 µL of a 50 mg/mL DMSO stock solution to 400 µL PEG300 and mix. Then add 50 µL Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume. If precipitation occurs, heating and/or sonication can be used. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (13.43 mM) | Add each solvent one by one. For a 1 mL working solution, add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix. | [1] |
Signaling Pathway of Nox2 Activation
The following diagram illustrates the canonical activation pathway of the Nox2 enzyme complex. Activation is initiated by various stimuli, leading to the assembly of cytosolic subunits (p47phox, p67phox, p40phox, and Rac) with the membrane-bound cytochrome b558 (composed of gp91phox and p22phox). This assembled complex then transfers electrons from NADPH to molecular oxygen to produce superoxide.
Caption: Nox2 activation pathway and point of inhibition by this compound.
Experimental Protocols
The following are generalized protocols for assessing Nox2 activity that can be adapted for use with this compound. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
In Vitro Assay: Cell-Free Nox2 Activity
This assay measures the activity of reconstituted Nox2 complex.
Caption: Workflow for a cell-free Nox2 activity assay.
Protocol:
-
Reconstitute the Nox2 complex: In a 96-well plate, combine membrane fractions containing Nox2/p22phox with recombinant cytosolic factors p47phox, p67phox, and constitutively active Rac in an appropriate assay buffer.
-
Inhibitor pre-incubation: Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle control (DMSO) to the wells. Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction: Add a solution containing NADPH (final concentration ~200 µM) and a superoxide detection reagent such as cytochrome c or luminol.
-
Measure activity: Immediately measure the change in absorbance (for cytochrome c) or luminescence (for luminol) over time using a plate reader.
-
Data analysis: Calculate the rate of superoxide production and determine the IC₅₀ value of this compound.
Cellular Assay: Measurement of Reactive Oxygen Species (ROS) in Phagocytic Cells
This protocol is designed for cell lines such as human leukemia cells (HL-60) differentiated into a neutrophil-like phenotype, which are a common model for studying Nox2 activity.[3]
Caption: Workflow for a cellular ROS assay using differentiated HL-60 cells.
Protocol:
-
Cell Culture and Differentiation: Culture HL-60 cells in appropriate media. Induce differentiation into a neutrophil-like phenotype by treating with all-trans retinoic acid (ATRA) for 4-5 days.[4]
-
Cell Plating: Harvest the differentiated HL-60 cells, wash, and resuspend in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺). Plate the cells in a 96-well plate.
-
Inhibitor Pre-incubation: Add varying concentrations of this compound or vehicle control to the wells. Incubate for 30 minutes at 37°C.[5]
-
ROS Probe Addition: Add a ROS detection probe. For example, for hydrogen peroxide detection, use Amplex Red in the presence of horseradish peroxidase (HRP). For superoxide detection, dihydroethidium (DHE) or luminol can be used.
-
Stimulation: Stimulate the cells with an activator of Nox2, such as Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100-200 ng/mL.
-
Measurement: Immediately begin kinetic measurement of fluorescence or luminescence using a plate reader at 37°C.
-
Data Analysis: Determine the effect of this compound on the rate of ROS production.
Confirmatory Assays
To ensure the inhibitory effect of this compound is specific, consider performing confirmatory assays.
-
Oxygen Consumption: Measure the rate of oxygen consumption using a Seahorse XF Analyzer or a Clark-type oxygen electrode. Inhibition of Nox2 will lead to a decrease in PMA-stimulated oxygen consumption.
-
Western Blot: To confirm the presence of Nox2 subunits in your cell model, perform a western blot for gp91phox (Nox2) and p47phox.[4]
-
Specificity Assays: Test the effect of this compound on other ROS-generating systems, such as xanthine oxidase or mitochondria, to confirm its selectivity for Nox2.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of Nox2 in various physiological and pathological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nox2-IN-3 in Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Nox2-IN-3, a selective inhibitor of NADPH Oxidase 2 (Nox2), in cancer research. This compound has emerged as a valuable tool for investigating the role of reactive oxygen species (ROS) in tumor progression and for exploring novel therapeutic strategies, particularly in combination with targeted agents.
Introduction to this compound
This compound (also referred to as inhibitor 3 in some literature) is a potent and selective small molecule inhibitor of Nox2, a key enzyme responsible for the production of superoxide radicals.[1] Dysregulation of Nox enzyme activity, leading to redox imbalance, is a hallmark of many cancers and contributes to tumor growth and metastasis.[1] this compound offers a targeted approach to modulate ROS levels in cancer cells, thereby inhibiting tumor progression and potentially overcoming drug resistance.[1]
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₃H₂₀N₂O₃ |
| Molecular Weight | 372.42 g/mol |
| CAS Number | 921145-98-4 |
Mechanism of Action and Key Applications in Cancer Research
This compound primarily functions by inhibiting the catalytic activity of the Nox2 enzyme, thereby reducing the production of superoxide and downstream reactive oxygen species. This targeted inhibition of ROS production has several key applications in cancer research:
-
Sensitization to Targeted Therapies: this compound has been shown to sensitize tumor cells to other therapeutic agents. For instance, it enhances the efficacy of MRTX1133, a KRAS G12D inhibitor, in colorectal cancer cell lines, suggesting a synergistic effect when combining Nox2 inhibition with oncogene-targeted therapies.[1][2]
-
Investigation of Redox Signaling: As a selective inhibitor, this compound is an invaluable tool for dissecting the specific roles of Nox2-derived ROS in cancer cell signaling pathways that control proliferation, survival, and metastasis.[1]
-
Development of Novel Anti-Cancer Strategies: The ability of this compound to modulate the tumor microenvironment by reducing oxidative stress opens up new avenues for developing anti-cancer therapies, particularly for tumors known to have high levels of ROS.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound from preclinical studies.
| Parameter | Cell Line/System | Value | Reference |
| EC₅₀ (ROS Production) | Cells overexpressing Nox2 | Micromolar range (specific value not publicly available) | [1] |
| Synergistic Effect | Colorectal cancer cell lines | Significantly enhanced therapeutic efficacy of KRAS G12D modulators at low concentrations | [1] |
Note: Specific IC₅₀ values for cancer cell viability are not yet publicly available in the cited literature. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentration for their specific cell lines and experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Measurement of Intracellular ROS Production
This protocol describes how to measure the effect of this compound on intracellular ROS levels using a fluorescent probe.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or other suitable ROS-sensitive probe
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 1, 6, or 24 hours).
-
Prepare a working solution of H₂DCFDA in PBS according to the manufacturer's instructions.
-
Wash the cells once with warm PBS.
-
Add the H₂DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS.
-
Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen ROS probe (e.g., ~485 nm excitation and ~535 nm emission for DCFDA).
Cell Viability Assay
This protocol outlines the steps to assess the effect of this compound, alone or in combination with another therapeutic agent, on cancer cell viability using a standard MTT or resazurin-based assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Second therapeutic agent (e.g., MRTX1133) if applicable
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution
-
Solubilization buffer (for MTT assay)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density for a 72-hour incubation period.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound and the second therapeutic agent in complete cell culture medium. For combination studies, a matrix of concentrations should be prepared.
-
Treat the cells with the compounds and incubate for 72 hours.
-
Add the MTT or resazurin solution to each well according to the manufacturer's protocol.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Signaling Pathway Analysis
This protocol can be used to investigate the effect of this compound on downstream signaling pathways affected by ROS.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., phosphorylated and total forms of downstream kinases)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates or larger culture dishes and grow to 80-90% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in cancer research.
Caption: Simplified signaling pathway of Nox2 and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Conceptual diagram of the synergistic effect of this compound and a KRAS inhibitor.
References
Measuring NOX2 Activity with the Inhibitor Nox2-IN-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidase 2 (NOX2) is a crucial enzyme primarily expressed in phagocytic cells, playing a vital role in host defense by generating reactive oxygen species (ROS). However, dysregulation of NOX2 activity is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions. Consequently, the accurate measurement of NOX2 activity and the identification of specific inhibitors are of significant interest in both basic research and drug development.
This document provides detailed application notes and protocols for measuring the activity of NOX2, with a focus on the use of the specific inhibitor, Nox2-IN-3. While detailed characterization of this compound, including its IC50, is not extensively available in peer-reviewed literature, this guide offers comprehensive protocols for various assays that can be adapted to evaluate this and other NOX2 inhibitors.
NOX2 Signaling Pathway
The activation of NOX2 is a multi-step process involving the assembly of several protein subunits at the cell membrane. In its inactive state, the catalytic subunit, gp91phox (NOX2), is associated with p22phox in the membrane. The regulatory subunits, p47phox, p67phox, and p40phox, reside in the cytoplasm along with the small GTPase Rac. Upon cellular stimulation by various agonists (e.g., phorbol myristate acetate - PMA), a signaling cascade is initiated, leading to the phosphorylation of p47phox and its translocation, along with p67phox, p40phox, and active Rac-GTP, to the membrane-bound catalytic core. This assembly forms the active NOX2 enzyme complex, which then catalyzes the transfer of electrons from NADPH to molecular oxygen, generating superoxide anions (O₂⁻).
Caption: NOX2 Activation Signaling Pathway.
Data Presentation: Inhibitory Activity of NOX2 Inhibitors
| Inhibitor | Assay Type | Cell Type/System | IC50 | Reference |
| GSK2795039 | ROS Production | Differentiated HL-60 cells | 4.5 - 7.9 µM | [1] |
| Apocynin | ROS Production | Rat peripheral leukocytes | ~28 µM | |
| TG15-132 | H₂O₂ Production | Differentiated HL-60 cells | 4.5 - 7.9 µM | [1] |
Note: IC50 values can vary depending on the specific assay conditions, cell type, and stimulus used. It is recommended to determine the IC50 of any inhibitor, including this compound, under the specific experimental conditions being used.
Experimental Protocols
The following are detailed protocols for common assays used to measure NOX2 activity. These can be readily adapted for the evaluation of this compound.
Chemiluminescence Assay for Superoxide (O₂⁻) Detection using L-012
This protocol describes the measurement of NOX2-dependent superoxide production in a cell-based assay using the luminol analogue L-012.
Experimental Workflow:
Caption: L-012 Chemiluminescence Assay Workflow.
Materials:
-
Differentiated neutrophil-like cells (e.g., from HL-60 or PLB-985 cell lines)
-
This compound (or other inhibitor) stock solution (in DMSO)
-
L-012 (Wako Chemicals)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Preparation:
-
Culture and differentiate cells to a neutrophil-like phenotype (e.g., HL-60 cells with 1.3% DMSO or 1 µM all-trans-retinoic acid for 4-6 days).
-
Harvest cells and wash twice with HBSS.
-
Resuspend cells in HBSS at a final concentration of 1 x 10⁶ cells/mL.
-
-
Assay Procedure:
-
Pipette 100 µL of the cell suspension into each well of a 96-well white plate.
-
Prepare serial dilutions of this compound in HBSS from the DMSO stock. Add 10 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare a working solution of L-012 (100 µM) and PMA (1 µM) in HBSS.
-
Add 100 µL of the L-012/PMA working solution to each well to initiate the reaction.
-
Immediately place the plate in a luminometer pre-warmed to 37°C and measure the chemiluminescence signal kinetically for at least 60 minutes.
-
-
Data Analysis:
-
Determine the area under the curve (AUC) or the peak chemiluminescence for each condition.
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
-
Amplex® Red Assay for Hydrogen Peroxide (H₂O₂) Detection
This protocol measures the production of hydrogen peroxide (H₂O₂), a downstream product of NOX2-generated superoxide, using the Amplex® Red reagent.
Experimental Workflow:
Caption: Amplex® Red Assay Workflow.
Materials:
-
Differentiated neutrophil-like cells
-
This compound stock solution (in DMSO)
-
Amplex® Red reagent (Thermo Fisher Scientific)
-
Horseradish peroxidase (HRP)
-
PMA
-
HBSS with Ca²⁺ and Mg²⁺
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: ~540 nm, Emission: ~590 nm)
Protocol:
-
Cell Preparation:
-
Prepare cells as described in the L-012 assay protocol.
-
-
Assay Procedure:
-
Pipette 50 µL of the cell suspension into each well of a 96-well black plate.
-
Add 10 µL of serially diluted this compound or vehicle to the wells.
-
Incubate at 37°C for 30 minutes.
-
Prepare a reaction mixture containing Amplex® Red (100 µM), HRP (0.2 U/mL), and PMA (1 µM) in HBSS.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without cells) from all readings.
-
Normalize the data to the vehicle control.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Oxygen Consumption Assay
This protocol directly measures NOX2 activity by quantifying the consumption of molecular oxygen during the respiratory burst.
Experimental Workflow:
Caption: Oxygen Consumption Assay Workflow.
Materials:
-
Differentiated neutrophil-like cells
-
This compound stock solution (in DMSO)
-
PMA
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer) and corresponding cell culture plates
-
Mitochondrial respiration inhibitors (e.g., rotenone, antimycin A) to isolate NOX2-specific oxygen consumption.
Protocol:
-
Cell Plate Preparation:
-
Harvest and wash cells with assay medium.
-
Seed cells into the wells of an extracellular flux analyzer plate at a predetermined optimal density.
-
Centrifuge the plate to create a cell monolayer.
-
Add assay medium to each well and incubate at 37°C in a non-CO₂ incubator for 1 hour.
-
-
Analyzer Setup and Assay:
-
Hydrate the sensor cartridge of the extracellular flux analyzer.
-
Load the injection ports of the sensor cartridge with this compound, PMA, and mitochondrial inhibitors.
-
Place the cell plate into the analyzer and start the protocol.
-
The instrument will measure the basal oxygen consumption rate (OCR).
-
The inhibitor (this compound or vehicle) is injected, and the OCR is measured.
-
PMA is then injected to stimulate the respiratory burst, and the OCR is measured.
-
Finally, mitochondrial inhibitors are injected to block mitochondrial respiration, allowing for the specific measurement of NOX2-dependent OCR.
-
-
Data Analysis:
-
The software of the extracellular flux analyzer will calculate the OCR at different stages.
-
Calculate the PMA-stimulated, non-mitochondrial OCR for the vehicle and inhibitor-treated groups.
-
Determine the percentage of inhibition of NOX2-dependent OCR by this compound.
-
Conclusion
The protocols outlined in this document provide robust and reliable methods for measuring NOX2 activity and for evaluating the efficacy of inhibitors such as this compound. The choice of assay will depend on the specific research question, available equipment, and the desired endpoint (superoxide vs. hydrogen peroxide production or direct oxygen consumption). By employing these detailed methodologies, researchers can accurately characterize the inhibitory potential of novel compounds targeting NOX2 and further elucidate the role of this critical enzyme in health and disease.
References
Application Notes and Protocols for Nox2-IN-3 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nox2-IN-3 is a small molecule inhibitor of NADPH Oxidase 2 (Nox2), a critical enzyme in the production of reactive oxygen species (ROS) in immune cells.[1][2] Nox2 is a multi-subunit enzyme complex primarily expressed in phagocytic cells such as neutrophils and macrophages, where it plays a key role in host defense against pathogens.[3][4] Upon activation, Nox2 catalyzes the production of superoxide anions, which are essential for the inflammatory response and pathogen killing. However, excessive Nox2 activity is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. These application notes provide an overview of this compound, its biochemical properties, and detailed protocols for its use in immunology research.
Product Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Compound 3 |
| Molecular Formula | C₂₃H₂₀N₂O₃ |
| Molecular Weight | 372.42 g/mol |
| CAS Number | 921145-98-4 |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) |
Quantitative Data
For comparative purposes, another well-characterized, selective Nox2 inhibitor, GSK2795039, is often used as a reference compound in Nox2 research.
| Compound | Target | IC₅₀ | Assay System |
| "Compound 3" | Nox2 | 0.8942 - 10.24 µM | Cell-based assay (IMR32 human neuroblastoma cells)[3][4] |
| GSK2795039 | Nox2 | ~1 µM (pIC₅₀ of 6) | Various cell-free assays[1] |
Signaling Pathway
The activation of Nox2 is a complex process involving the assembly of cytosolic and membrane-bound subunits. Upon stimulation by various inflammatory signals, cytosolic components (p47phox, p67phox, p40phox, and Rac) translocate to the membrane to associate with the catalytic core formed by gp91phox (Nox2) and p22phox. This assembly leads to the transfer of electrons from NADPH to molecular oxygen, generating superoxide.
Caption: Simplified Nox2 signaling pathway upon cellular stimulation, leading to the production of superoxide and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory effect of this compound on ROS production in immune cells. It is recommended to optimize concentrations and incubation times for your specific cell type and experimental conditions.
Protocol 1: Measurement of Intracellular ROS in Neutrophils using Flow Cytometry
This protocol describes the use of a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS production in neutrophils stimulated with phorbol 12-myristate 13-acetate (PMA).
Materials:
-
Human or murine neutrophils
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
DCFH-DA (5 mM stock in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) (1 mg/mL stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
Flow cytometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Preparation: Wash the isolated neutrophils twice with PBS and resuspend in RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Pre-incubation:
-
Aliquot 500 µL of the cell suspension into flow cytometry tubes.
-
Add this compound to the desired final concentrations (e.g., a dose-response from 0.1 to 20 µM). Include a vehicle control (DMSO).
-
Incubate for 30 minutes at 37°C.
-
-
DCFH-DA Loading:
-
Add DCFH-DA to each tube to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Stimulation:
-
Add PMA to a final concentration of 100 ng/mL to all tubes except the unstimulated control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, exciting the probe at 488 nm and detecting emission at ~525 nm.
-
Analyze the mean fluorescence intensity (MFI) of the DCF signal in the neutrophil population.
-
Caption: Experimental workflow for measuring intracellular ROS in neutrophils using flow cytometry.
Protocol 2: Measurement of Extracellular Superoxide Production using Luminol-Amplified Chemiluminescence
This protocol measures the production of extracellular superoxide by stimulated neutrophils using a luminol-based chemiluminescence assay in a plate reader format.
Materials:
-
Human or murine neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Luminol (5 mM stock in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) (1 mg/mL stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
White, opaque 96-well microplate
-
Luminometer plate reader
Procedure:
-
Cell Preparation: Isolate neutrophils as described in Protocol 1 and resuspend in HBSS at a concentration of 2 x 10⁶ cells/mL.
-
Assay Setup:
-
In a white 96-well plate, add 50 µL of HBSS to each well.
-
Add 10 µL of this compound at various concentrations (or vehicle control) to the appropriate wells.
-
Add 100 µL of the neutrophil suspension to each well.
-
-
Luminol Addition: Add 20 µL of luminol to each well to a final concentration of 100 µM.
-
Initiate Measurement: Place the plate in a luminometer pre-warmed to 37°C and begin reading the baseline chemiluminescence.
-
Stimulation: After 5-10 minutes of baseline reading, inject 20 µL of PMA (final concentration 100 ng/mL) into each well (except unstimulated controls).
-
Data Acquisition: Continue to measure chemiluminescence every 1-2 minutes for at least 60 minutes.
-
Data Analysis: Calculate the area under the curve (AUC) or the peak chemiluminescence for each well. Normalize the data to the vehicle-treated, PMA-stimulated control.
Applications in Immunology Research
This compound can be a valuable tool for investigating the role of Nox2-derived ROS in various immunological processes:
-
Inflammation: Elucidate the contribution of Nox2 to the inflammatory response in models of sterile inflammation and infection.
-
Phagocytosis and Host Defense: Investigate the importance of the oxidative burst in pathogen clearance by phagocytes.
-
Antigen Presentation: Study the influence of Nox2-mediated ROS on the processing and presentation of antigens by antigen-presenting cells (APCs).[1]
-
T-cell and B-cell Function: Explore the modulatory effects of ROS on lymphocyte activation, differentiation, and proliferation.
-
Autoimmunity: Investigate the role of Nox2 in the pathogenesis of autoimmune diseases where oxidative stress is implicated.
Disclaimer
This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental setups. Always follow appropriate laboratory safety procedures. The information regarding the IC₅₀ of "compound 3" is from a single study and may not be directly transferable to all experimental systems or to the commercially available this compound. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for your specific application.
References
- 1. InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design of dual inhibitors of ROCK-I and NOX2 as potential leads for the treatment of neuroinflammation associated with various neurological diseases including autism spectrum disorder - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Nox2-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell lines sensitive to Nox2-IN-3, a known inhibitor of NADPH Oxidase 2 (Nox2). The included protocols and data are intended to guide researchers in utilizing this compound for studies on cellular processes regulated by Nox2, including reactive oxygen species (ROS) production, cell signaling, proliferation, and apoptosis.
Introduction to this compound and Sensitive Cell Lines
This compound is a small molecule inhibitor of NADPH Oxidase 2 (Nox2), a multisubunit enzyme primarily known for its role in the respiratory burst of phagocytic cells.[1] However, Nox2 is also expressed in a variety of non-phagocytic cells, where it functions as a key signaling molecule by producing regulated amounts of reactive oxygen species (ROS). Dysregulation of Nox2 activity is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Several cell types and specific cell lines have been identified as sensitive to the inhibition of Nox2, making them valuable models for studying the biological effects of this compound. These include:
-
Chronic Myeloid Leukemia (CML) Cells: Particularly, tyrosine kinase inhibitor (TKI)-resistant CML cell lines, such as K562R, exhibit elevated ROS levels that are dependent on Nox2 activity.[2] Inhibition of Nox2 in these cells can lead to a reduction in ROS and may affect their survival and proliferation.
-
Osteosarcoma Cells: Human osteosarcoma cell lines express Nox2, and its inhibition has been shown to induce apoptosis, suggesting a role for Nox2 in the survival of these cancer cells.
-
Human Leukemia Cell Lines (HL-60 and THP-1): These cell lines are frequently used to study myeloid differentiation and inflammatory responses. They are responsive to phorbol 12-myristate 13-acetate (PMA) stimulation, which activates Nox2. Novel Nox2 inhibitors have been shown to block PMA-induced ROS production in differentiated HL-60 cells and to downregulate the expression of Nox2 subunits in differentiated THP-1 cells.[2][3]
-
Neuronal and Microglial Cells: Nox2 is expressed in neurons and microglia and is involved in oxidative stress-mediated neuronal damage.[4] Inhibition of Nox2 can be neuroprotective in models of neurological disorders.
-
Adult Hippocampal Progenitor (AHP) Cells: These neural stem cells utilize Nox2-generated ROS to regulate their proliferation.[4]
-
Photoreceptor Cells: The 661W cell line, a model for photoreceptor cells, is protected from glucose deprivation-induced cell death by Nox2 inhibition.
Quantitative Data on Nox2 Inhibition
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes data for other potent Nox2 inhibitors in sensitive cell lines. This information can serve as a valuable reference for designing experiments with this compound.
| Inhibitor | Cell Line | Assay | Endpoint | Result |
| TG15-132 | Differentiated HL-60 | Oxygen Consumption | Inhibition of PMA-stimulated activity | IC50 = 4.5 µM[3] |
| TG15-139 | Differentiated HL-60 | Oxygen Consumption | Inhibition of PMA-stimulated activity | IC50 = 3.0 µM[3] |
| Diphenyleneiodonium (DPI) | K562R | DCFDA Assay | Reduction of ROS | 40% reduction |
| Apocynin | Seizure Model (in vivo) | Neuronal Death | Neuroprotection | Reduced neuronal death |
| gp91ds-tat | Chronic Restraint Stress Model (in vivo) | Behavioral Tests | Mitigation of deficits | Effective mitigation |
Signaling Pathways Modulated by Nox2
Nox2-generated ROS act as second messengers, influencing a variety of downstream signaling pathways. Inhibition of Nox2 with compounds like this compound can therefore have profound effects on cellular function.
Caption: Nox2 signaling cascade and point of inhibition.
Experimental Protocols
The following are generalized protocols for assessing the sensitivity of cell lines to this compound. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Target cell line (e.g., K562R, HL-60)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for assessing cell viability with MTT.
Protocol 2: Measurement of Intracellular ROS using DCFDA
This protocol uses 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
This compound
-
Target cell line (e.g., K562R, PMA-stimulated HL-60)
-
Complete cell culture medium
-
DCFDA solution
-
PMA (Phorbol 12-myristate 13-acetate) for stimulation (optional)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration for a specified time. Include a vehicle control and a positive control for ROS induction (e.g., H2O2 or PMA).
-
DCFDA Loading: Harvest the cells and wash with PBS. Resuspend the cells in PBS containing 5-10 µM DCFDA and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess DCFDA.
-
Measurement:
-
Flow Cytometry: Resuspend cells in PBS and analyze on a flow cytometer using an excitation wavelength of 488 nm and an emission wavelength of 530 nm.
-
Fluorescence Plate Reader: Plate the cells in a black, clear-bottom 96-well plate and measure the fluorescence.
-
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.
Caption: Workflow for measuring intracellular ROS.
Protocol 3: Western Blot Analysis of Downstream Signaling Pathways
This protocol is for assessing the effect of this compound on the activation of key signaling proteins.
Materials:
-
This compound
-
Target cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash with cold PBS and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and separate them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a valuable tool for investigating the role of Nox2 in various cellular processes and disease models. The cell lines and protocols described in these application notes provide a solid foundation for researchers to explore the therapeutic potential of Nox2 inhibition. It is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents [mdpi.com]
- 3. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of NADPH Oxidase in Neuronal Death and Neurogenesis after Acute Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sensitizing Tumor Cells with Nox2-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) play a dual role in cancer biology. While high levels of ROS can be cytotoxic, moderate levels can promote tumor cell proliferation, survival, and resistance to therapy. One of the key enzymatic sources of cellular ROS is the NADPH oxidase (NOX) family of enzymes. NOX2, in particular, has been implicated in promoting tumorigenesis and chemoresistance in various cancers. Therefore, inhibiting NOX2 activity presents a promising strategy to sensitize tumor cells to anti-cancer therapies.
Nox2-IN-3 is a recently identified inhibitor of NOX2. This document provides detailed application notes and protocols for utilizing this compound to sensitize tumor cells to other therapeutic agents, with a focus on its synergistic effects with KRAS inhibitors. The information is compiled from available research data and general laboratory protocols.
Mechanism of Action
This compound functions by inhibiting the catalytic activity of the NOX2 enzyme complex. The proposed mechanism involves the inhibitor binding to the dehydrogenase (DH) domain of NOX5 (which shares homology with NOX2), where it forms a three-layered stack with FAD and NADP+. This molecular arrangement obstructs the normal electron flow from NADPH to molecular oxygen, thereby preventing the generation of superoxide and downstream ROS. By reducing ROS levels, this compound can modulate intracellular signaling pathways that contribute to cell proliferation and survival, making cancer cells more susceptible to other cytotoxic or targeted therapies.[1]
Data Presentation
Currently, there is limited publicly available quantitative data specifically for this compound. The tables below summarize data for other NOX2 inhibitors to provide a reference for experimental design.
Table 1: IC50 Values of Various NOX2 Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Gentian Violet | MCF-7 | 2.87 | [2] |
| Gentian Violet | ZR75.1 | 2.6 | [2] |
| Brilliant Green | MCF-7 | 1.28 | [2] |
| Brilliant Green | ZR75.1 | 3.42 | [2] |
| TG15-132 | dHL60 | 4.5 | |
| TG15-139 | dHL60 | 3.0 | |
| GSK2795039 | PC12 | ~1 (pIC50=6) | [3] |
Table 2: Synergistic Effects of NOX Inhibitors with Other Anti-Cancer Agents
| NOX Inhibitor | Combination Agent | Cancer Type | Effect | Reference |
| This compound | KRAS G12D Modulator | Colorectal Cancer | Significantly enhanced therapeutic efficacy | [1] |
| Bafetinib | Lapatinib | Colorectal Adenocarcinoma | Strong Synergy (Peak Score ≥100) | [4] |
| PLX8394 | Lapatinib | Colorectal Adenocarcinoma | Strong Synergy (Peak Score ≥100) | [4] |
| Ponatinib | Lapatinib | Colorectal Adenocarcinoma | Moderate Synergy (Peak Score 50-100) | [4] |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Select appropriate cancer cell lines. For studying synergy with KRAS inhibitors, colorectal cancer cell lines with KRAS mutations (e.g., HCT116, SW480) are recommended.[4] Breast cancer cell lines like MCF-7 and ZR75.1 have also been used for studying NOX2 inhibition.[2]
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation:
-
Reconstitute lyophilized this compound in sterile DMSO to prepare a stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. It is crucial to include a vehicle control (DMSO) in all experiments.
-
Determining Optimal Concentration of this compound (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted drug solutions. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Viability Assay (MTT or CellTiter-Glo®):
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization buffer (e.g., DMSO) and read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Follow the manufacturer's protocol. Briefly, add CellTiter-Glo® reagent to each well, mix, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Sensitization of Tumor Cells: Co-treatment with a Second Agent
Objective: To evaluate the ability of this compound to sensitize tumor cells to another therapeutic agent (e.g., MRTX1133 for KRAS-mutant cells).
Protocol:
-
Experimental Design: Design a matrix of concentrations for this compound and the second agent. Typically, concentrations around the IC50, as well as below and above, are used.
-
Cell Seeding and Treatment: Seed cells as described above. Treat cells with this compound alone, the second agent alone, or a combination of both at various concentrations. Include vehicle controls.
-
Incubation: Incubate for 48-72 hours.
-
Cell Viability Assay: Perform a cell viability assay (MTT or CellTiter-Glo®) as described above.
-
Synergy Analysis (Chou-Talalay Method):
-
Calculate the Combination Index (CI) using software such as CompuSyn.
-
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Measurement of Reactive Oxygen Species (ROS)
Objective: To confirm that this compound inhibits ROS production in tumor cells.
Protocol (DCFDA Assay):
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with this compound at various concentrations for a specified time (e.g., 24 hours). Include a positive control for ROS induction (e.g., H2O2) and a vehicle control.
-
DCFDA Staining: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS to each well.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
Apoptosis Assay
Objective: To determine if the combination treatment induces apoptosis.
Protocol (Annexin V/Propidium Iodide Staining):
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound, the second agent, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Incubate in the dark for 15 minutes at room temperature. Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Western Blot Analysis of NOX2 Signaling Pathway
Objective: To investigate the effect of this compound on the NOX2 signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against NOX2, p47phox, phospho-p47phox, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Redox-modulating agents target NOX2-dependent IKKε oncogenic kinase expression and proliferation in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Synergistic Drug Combinations to Target KRAS-Driven Chemoradioresistant Cancers Utilizing Tumoroid Models of Colorectal Adenocarcinoma and Recurrent Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nox2-IN-3
Welcome to the technical support center for Nox2-IN-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective NADPH oxidase 2 (Nox2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for storage are summarized in the table below.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For in vitro experiments, the solubility in DMSO is ≥ 50 mg/mL (134.26 mM). To achieve this concentration, warming the solution to 60°C and using sonication may be necessary. It is critical to use newly opened, anhydrous DMSO as the presence of water can significantly reduce the solubility of the compound.
For in vivo experiments, a co-solvent system is often required. Two common protocols are provided in the table below.
| Protocol | Components | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (13.43 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (13.43 mM) |
Q3: My this compound has precipitated out of my aqueous experimental buffer. What should I do?
A3: Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. Here are a few troubleshooting steps:
-
Increase Co-solvent Concentration: If your experimental protocol allows, slightly increasing the percentage of DMSO or adding other co-solvents like PEG300 or Tween-80 can help maintain solubility.
-
Sonication: Brief sonication of your final working solution can help to redissolve small amounts of precipitate.
-
Prepare Fresh: It is best practice to prepare the final working solution fresh for each experiment and use it immediately. Avoid storing this compound in aqueous buffers for extended periods.
-
Check pH: Although information on the pH-dependent stability of this compound is limited, significant deviations from a neutral pH could affect its solubility.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: I am not observing any inhibition of ROS production in my cell-based assay.
If you are not seeing the expected inhibitory effect of this compound on reactive oxygen species (ROS) production, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Verify your calculations and dilution series. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and stimulus. |
| Inhibitor Degradation | Ensure that the inhibitor has been stored correctly and has not undergone excessive freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot. |
| Cell Permeability Issues | While this compound is cell-permeable, different cell types can have varying uptake efficiencies. Consider increasing the pre-incubation time with the inhibitor before adding the stimulus. |
| Dominant ROS Source is Not Nox2 | Confirm that Nox2 is the primary source of ROS in your experimental system. Other NADPH oxidase isoforms (e.g., Nox1, Nox4) or other cellular sources like mitochondria may be the predominant producers of ROS. Use positive and negative controls (e.g., cells from Nox2-deficient mice) if possible. |
| Suboptimal Assay Conditions | Ensure that your ROS detection reagent (e.g., DCFDA, Amplex Red) is fresh and that the assay is being performed within the linear range of detection. |
Experimental Workflow for ROS Detection
Below is a generalized workflow for assessing the effect of this compound on ROS production in a cell-based assay.
Caption: A typical workflow for measuring ROS production in cells treated with this compound.
Issue 2: I am observing off-target effects or cellular toxicity.
Unintended effects of a pharmacological inhibitor can complicate data interpretation. If you suspect off-target effects or toxicity, consider the following:
| Potential Cause | Troubleshooting Steps |
| High Inhibitor Concentration | High concentrations of any compound can lead to non-specific effects. Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Solvent Toxicity | Ensure that the final concentration of DMSO in your culture medium is not exceeding a tolerable level for your cells (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO but without the inhibitor) to assess the effect of the solvent alone. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to this compound or the solvent. Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to assess the toxicity of the inhibitor at different concentrations. |
| Non-specific Inhibition | While this compound is reported to be selective for Nox2, cross-reactivity with other cellular targets cannot be entirely ruled out, especially at high concentrations. If possible, use a structurally different Nox2 inhibitor as a complementary tool to confirm your findings. |
Nox2 Signaling Pathway
Understanding the mechanism of Nox2 activation is crucial for designing and interpreting experiments. The diagram below illustrates the key steps in the activation of the Nox2 complex.
Caption: The Nox2 enzyme complex is activated by the translocation of cytosolic subunits to the membrane-bound components.
This technical support center provides a starting point for troubleshooting experiments with this compound. For further assistance, please consult the relevant product datasheets and scientific literature.
common issues with Nox2-IN-3 experiments
Welcome to the technical support center for Nox2-IN-3. This guide provides troubleshooting tips and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known function?
This compound (also referred to as compound 3) is a commercially available inhibitor of NADPH Oxidase 2 (Nox2)[1][2][3][4]. Its primary known function is to sensitize tumor cells to the KRAS G12D inhibitor, MRTX1133[1][3][4][5].
Q2: What is the mechanism of action of this compound?
Currently, the specific mechanism of action for this compound has not been detailed in publicly available scientific literature. It is supplied as a Nox2 inhibitor, but the exact binding site and mode of inhibition (e.g., competitive, non-competitive) are not specified[1][2][3][4].
Q3: What is the IC50 value of this compound?
The half-maximal inhibitory concentration (IC50) value for this compound against Nox2 or other Nox isoforms is not currently available in published research.
Q4: How should I store and handle this compound?
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years[1].
-
In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month[1]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation[1].
Q5: How do I prepare stock and working solutions of this compound?
For detailed instructions on preparing stock solutions, refer to the supplier's datasheet. A general protocol for a 10 mM stock solution in DMSO is provided by the manufacturer. For in vivo experiments, a suggested solvent system is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1]. Always ensure the compound is fully dissolved before use. Sonication or warming may be necessary for complete dissolution in DMSO[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from the powder form. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Incomplete Dissolution: The compound may not be fully dissolved in the solvent. | Use sonication or gentle warming (as recommended by the supplier) to ensure complete dissolution. Visually inspect the solution for any precipitate before use. | |
| Cell Line Variability: Different cell lines may have varying levels of Nox2 expression and sensitivity to inhibition. | Confirm Nox2 expression in your cell line of interest using techniques like Western blot or qPCR. | |
| Apparent lack of inhibitory effect. | Sub-optimal Concentration: The concentration of this compound used may be too low. | Since a specific IC50 is not available, a dose-response experiment is crucial to determine the optimal working concentration for your specific cell line and assay. |
| Assay Interference: The assay components may interfere with this compound or the detection method. | Run appropriate controls, including a vehicle control (solvent only) and a positive control (a known Nox2 inhibitor, if available and compatible with your system). | |
| Cell toxicity observed. | High Compound Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your cells. |
| Solvent Toxicity: The solvent (e.g., DMSO) may be toxic to the cells at the concentration used. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). |
Data Presentation
As there is no publicly available quantitative data for this compound, we provide a general table for other known Nox2 inhibitors for comparative purposes.
| Inhibitor | IC50 for Nox2 | Selectivity Notes |
| GSK2795039 | 0.269 µM | Selective for Nox2 over Nox1, -3, -4, and -5 (IC50s >1,000 µM). |
This table is for informational purposes only and does not contain data for this compound.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not available in the scientific literature. Researchers should adapt standard protocols for Nox2 activity assays and optimize them for their specific experimental setup. Below is a general workflow for assessing the effect of a Nox2 inhibitor.
Caption: General experimental workflow for evaluating a Nox2 inhibitor.
Signaling Pathways
The activation of Nox2 is a multi-step process involving the assembly of several protein subunits.
Caption: Simplified signaling pathway of Nox2 activation.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. 2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7H-naphtho[1,2,3-de]quinolin-7-one | 921145-98-4 [chemicalbook.com]
- 4. THP Life Science Webshop - this compound [lifescience.thp.at]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating Off-Target Effects of Novel Nox2 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing potential off-target effects of novel NADPH Oxidase 2 (Nox2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: I am developing a novel Nox2 inhibitor. What are the most likely off-targets?
A1: The most probable off-targets for a Nox2 inhibitor fall into two main categories: other isoforms of the NADPH oxidase (NOX) family and other enzymes that bind to NADPH or have structurally similar ligand-binding sites.
-
Other NOX Isoforms: The human NOX family includes seven members (Nox1-5, Duox1, and Duox2)[1][2]. Due to structural similarities, particularly in the NADPH-binding domain, your inhibitor may exhibit cross-reactivity with other Nox isoforms. For example, some compounds have shown activity on both Nox2 and Nox4.[3]
-
Other NADPH-Dependent Enzymes: Enzymes such as xanthine oxidase and endothelial nitric oxide synthase (eNOS) utilize NADPH as a cofactor and could be potential off-targets.[4]
-
Kinases: Kinase profiling is crucial as many inhibitors can interact with the ATP-binding site of various kinases. For instance, the activation of Nox2 itself is dependent on the phosphorylation of its subunits, involving kinases like Protein Kinase C (PKC) and Ataxia-Telangiectasia Mutated (ATM) kinase.[5][6] An inhibitor could potentially interfere with these upstream signaling pathways.
Q2: How can I experimentally test for off-target effects on other NOX isoforms?
A2: A tiered approach is recommended. Start with in vitro assays and progress to cellular models.
-
Cell-Free Isoform Specificity Assays: Utilize semi-recombinant systems with membranes containing the specific NOX isoform (e.g., Nox1, Nox4, Nox5) and the necessary cytosolic subunits.[7] Measure the inhibitor's effect on ROS production or NADPH consumption for each isoform to determine its IC50 value.
-
Cellular Assays with Overexpression Systems: Use cell lines (e.g., HEK293) that are engineered to overexpress a specific NOX isoform.[8] This allows you to assess the inhibitor's activity against each isoform in a more physiological context.
-
Cell Lines with Endogenous Expression: Employ cell lines that endogenously express different NOX isoforms. For example, differentiated HL-60 cells are a good model for Nox2 activity.[8]
Q3: What are some common signaling pathways affected by Nox2 that I should be aware of for potential indirect effects?
A3: Nox2-generated reactive oxygen species (ROS) act as second messengers in numerous signaling pathways. Inhibition of Nox2 can therefore have broad, indirect effects. Key pathways to consider include:
-
Inflammasome Activation: Nox2-derived ROS can activate the NLRP3 inflammasome, a key component of the innate immune response.[3]
-
Kinase Signaling: ROS can modulate the activity of kinases and phosphatases, thereby influencing pathways such as PI3K/Akt and MAPK.[9][10]
-
Gene Expression: Nox2 activity has been linked to the regulation of transcription factors like Egr-1, which in turn can control the expression of other proteins such as the Src family kinase Fyn.[11]
Q4: What types of cellular assays can help assess the specificity of my Nox2 inhibitor?
A4: A panel of cellular assays is essential to build a comprehensive specificity profile.
-
ROS Detection Assays: Use fluorescent probes to measure ROS production in different cell types stimulated to activate specific NOX isoforms.[3][8]
-
Oxygen Consumption Assays: Measure the rate of oxygen consumption in cells upon activation of Nox2. This provides a direct measure of enzyme activity.[7]
-
Downstream Signaling Pathway Assays: Use techniques like Western blotting or reporter assays to assess the phosphorylation status or activity of proteins in pathways known to be modulated by Nox2-derived ROS.
-
Cell Viability and Proliferation Assays: Evaluate the inhibitor's effect on the growth and survival of different cell lines to identify potential cytotoxic off-target effects.[9]
Troubleshooting Guide
Q: My compound effectively inhibits ROS production in a Nox2-dependent assay, but I'm observing unexpected or undesirable phenotypes in my cellular model. What could be the cause?
A: This is a common challenge in drug development. The unexpected phenotypes could arise from several sources:
-
Off-Target Inhibition: Your compound may be inhibiting other cellular targets in addition to Nox2. It is crucial to perform comprehensive off-target screening, including kinase profiling and testing against other NOX isoforms.
-
Inhibition of a Critical Physiological Function of Nox2: Nox2 has physiological roles beyond the inflammatory response, such as in cell signaling and proliferation.[9] The observed phenotype might be an on-target effect that is undesirable for your therapeutic application.
-
Compound Toxicity: The observed phenotype could be due to general cellular toxicity unrelated to Nox2 inhibition. Assess the compound's cytotoxicity in various cell lines.
-
Metabolism of the Compound: The parent compound may be metabolized into a species with a different activity profile.
Q: How can I differentiate between on-target Nox2 inhibition and off-target effects in my experiments?
A: A combination of genetic and pharmacological approaches can help dissect the mechanism of action of your inhibitor.
-
Use of Knockout/Knockdown Models: Test your inhibitor in cells or animal models where Nox2 has been genetically deleted or its expression has been knocked down. If the inhibitor still produces the effect in the absence of Nox2, it is likely an off-target effect.
-
Use of Structurally Unrelated Inhibitors: Compare the effects of your inhibitor with those of other known Nox2 inhibitors that have a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Correlation: Correlate the dose-response curve for Nox2 inhibition with the dose-response curve for the observed cellular phenotype. A close correlation suggests an on-target effect.
Quantitative Data Summary for Off-Target Profiling
The following table provides a template for summarizing the off-target profiling data for a novel Nox2 inhibitor. Example data for a hypothetical inhibitor, "Nox2-IN-X," is included for illustrative purposes.
| Target | Assay Type | Endpoint | "Nox2-IN-X" Activity |
| Nox2 | Cell-Free ROS Production | IC50 | 10 nM |
| Nox1 | Cell-Free ROS Production | IC50 | 500 nM |
| Nox4 | Cellular H2O2 Production | IC50 | > 10 µM |
| Nox5 | Cellular ROS Production | IC50 | 1 µM |
| eNOS | Enzyme Activity Assay | IC50 | > 25 µM |
| Xanthine Oxidase | Enzyme Activity Assay | IC50 | > 25 µM |
| Kinase Panel (Top hit) | Radiometric Kinase Assay | Ki | 250 nM (for a specific kinase) |
| Cell Line A | Cytotoxicity Assay | CC50 | 15 µM |
| Cell Line B | Cytotoxicity Assay | CC50 | > 50 µM |
Key Experimental Protocols
1. Cell-Free NOX Isoform Specificity Assay
-
Objective: To determine the IC50 of the inhibitor against different NOX isoforms in a cell-free system.
-
Methodology:
-
Prepare membrane fractions from cells overexpressing the target NOX isoform (e.g., Nox1, Nox2, Nox4).
-
In a microplate, combine the membrane fraction with the necessary purified cytosolic subunits (for Nox1 and Nox2) and the inhibitor at various concentrations.
-
Initiate the reaction by adding NADPH.
-
Measure the production of superoxide using a detection reagent such as lucigenin or cytochrome c.
-
Calculate the IC50 value from the dose-response curve.
-
2. Cellular ROS Production Assay
-
Objective: To measure the effect of the inhibitor on ROS production in a cellular context.
-
Methodology:
-
Plate cells (e.g., differentiated HL-60 for Nox2) in a microplate.
-
Pre-incubate the cells with the inhibitor at various concentrations.
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., dihydroethidium for superoxide).
-
Stimulate the cells with an appropriate agonist (e.g., PMA for Nox2 in HL-60 cells).[8]
-
Measure the fluorescence intensity over time using a plate reader.
-
Determine the IC50 of the inhibitor.
-
3. Kinase Profiling
-
Objective: To identify potential off-target kinase interactions.
-
Methodology:
-
Provide the inhibitor to a specialized contract research organization (CRO) for screening against a large panel of kinases (e.g., >400 kinases).
-
The CRO will typically perform radiometric or fluorescence-based assays to measure the inhibitor's ability to displace a known ligand or inhibit the kinase's catalytic activity at a fixed concentration (e.g., 1 µM).
-
For any significant hits (e.g., >50% inhibition), determine the Ki or IC50 value in follow-up dose-response experiments.
-
Visualizations
Caption: A diagram illustrating the canonical activation pathway of the Nox2 enzyme complex.
Caption: A workflow diagram for the systematic investigation of off-target effects of a novel Nox2 inhibitor.
Caption: A diagram illustrating the distinction between on-target Nox2 inhibition and potential off-target interactions.
References
- 1. NADPH Oxidases: Insights into Selected Functions and Mechanisms of Action in Cancer and Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Unlocking the power of NOX2: A comprehensive review on its role in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-regulation of NOX2 activity in phagocytes mediated by ATM-kinase dependent phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nox2 redox signaling maintains essential cell populations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A NOX2/Egr-1/Fyn pathway delineates new targets for TKI-resistant malignancies | Oncotarget [vendor-stage.oncotarget.com]
Navigating Nox2 Inhibition: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for interpreting results from studies involving Nox2 inhibitors. The following information is designed to address common challenges and provide a framework for troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What is Nox2-IN-3 and what is its known mechanism of action?
This compound is commercially available as an inhibitor of NADPH Oxidase 2 (Nox2). It has been shown to sensitize tumor cells to the KRAS G12D inhibitor MRTX1133.[1] However, detailed public data on its specific mechanism of action, potency (IC50), and off-target effects are limited. Researchers using this compound should perform rigorous validation experiments to characterize its activity in their specific experimental system.
Q2: My Nox2 inhibitor shows variable or no effect. What are the possible reasons?
Several factors can contribute to inconsistent results with Nox2 inhibitors:
-
Cell Type and Nox2 Expression: The level of Nox2 expression can vary significantly between cell types.[2] Confirm Nox2 expression in your model system at the mRNA and protein level.
-
Inhibitor Stability and Solubility: Ensure the inhibitor is properly dissolved and stable in your experimental media. Some inhibitors may degrade or precipitate, reducing their effective concentration.
-
Assay-Interfering Artifacts: Many commonly used assays for reactive oxygen species (ROS) are prone to artifacts. Inhibitors can act as ROS scavengers or interfere with assay reagents, leading to false-positive or false-negative results.[3] It is crucial to include appropriate controls to rule out these effects.[3]
-
Off-Target Effects: Many Nox inhibitors are not entirely specific and can affect other enzymes or cellular processes.[2][3] For example, Diphenyleneiodonium (DPI) is a general flavoenzyme inhibitor, and apocynin has antioxidant properties independent of Nox2 inhibition.[4]
-
Redundancy of ROS Sources: Cells have multiple sources of ROS, including other Nox isoforms and mitochondria.[2] The contribution of Nox2 to total ROS production may be context-dependent.
Q3: How can I validate the specificity of my Nox2 inhibitor?
To ensure your inhibitor is acting on Nox2, consider the following validation experiments:
-
Use of Nox2-deficient models: The most definitive validation involves using cells or tissues from Nox2 knockout animals or cell lines with Nox2 genetically silenced (e.g., using siRNA or shRNA).[2][5] The inhibitor should have no effect on ROS production in these models.
-
Orthogonal Assays: Use multiple, independent assays to measure Nox2 activity. This reduces the likelihood of assay-specific artifacts.[3][6]
-
Dose-Response Curves: Generate a dose-response curve to determine the inhibitor's potency (IC50) in your system.
-
Positive and Negative Controls: Always include a well-characterized, non-specific inhibitor like DPI as a positive control for inhibition and a vehicle-only control.[3]
Q4: What are some common off-target effects to be aware of with Nox2 inhibitors?
Known off-target effects of some Nox2 inhibitors include:
-
ROS Scavenging: The inhibitor molecule itself may directly quench ROS, leading to a reduction in signal that is not due to enzyme inhibition.[3]
-
Inhibition of other Flavoproteins: Inhibitors like DPI can inhibit other flavin-containing enzymes, such as nitric oxide synthases and mitochondrial enzymes.[3]
-
Thiol Alkylation: Some inhibitors, such as VAS2870, have been reported to cause off-target thiol alkylation.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Nox2 inhibitors.
| Problem | Potential Cause | Recommended Solution |
| High background signal in ROS assay | - Autofluorescence of the inhibitor or cellular components.- Non-enzymatic ROS production.- Contaminated reagents. | - Measure the fluorescence/luminescence of the inhibitor alone in the assay buffer.- Include a "no-cell" control.- Use fresh, high-quality reagents. |
| Inconsistent IC50 values | - Variation in cell density or passage number.- Inconsistent incubation times.- Degradation of the inhibitor stock solution. | - Standardize cell plating density and use cells within a defined passage number range.- Adhere strictly to optimized incubation times.- Prepare fresh inhibitor dilutions for each experiment and store stock solutions appropriately.[1] |
| Inhibitor is toxic to cells | - Off-target effects.- High inhibitor concentration. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of the inhibitor.- Use the lowest effective concentration of the inhibitor. |
| Unexpected biological effect | - The observed phenotype is not mediated by Nox2.- The inhibitor has off-target effects on other signaling pathways. | - Confirm the role of Nox2 using genetic knockdown/knockout models.- Review the literature for known off-target effects of the inhibitor class.- Consider using a structurally different Nox2 inhibitor to see if the effect is reproducible. |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess Nox2 activity and inhibition.
Protocol 1: Measurement of Superoxide Production using a Chemiluminescent Probe (e.g., L-012)
This assay measures the production of superoxide by Nox2 in whole cells.
Materials:
-
Cells of interest (e.g., primary neutrophils, differentiated HL-60 cells, or relevant cell line)
-
Phosphate Buffered Saline (PBS)
-
L-012 chemiluminescent probe
-
Phorbol 12-myristate 13-acetate (PMA) as a Nox2 activator
-
Superoxide dismutase (SOD) as a specificity control
-
Nox2 inhibitor (e.g., this compound)
-
White, 96-well microplate
-
Luminometer
Procedure:
-
Cell Preparation: Seed cells in a white, 96-well plate at a predetermined density (e.g., 50,000 cells/well).[7]
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of the Nox2 inhibitor or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Assay Cocktail Preparation: Prepare an assay cocktail in PBS containing L-012 (e.g., 400 µM).[7]
-
Assay Initiation: Add the assay cocktail to the cells.
-
Nox2 Activation: Stimulate Nox2 activity by adding PMA (e.g., 1 µM).[7] For specificity control wells, add SOD (e.g., 150 U/mL) prior to PMA stimulation.[7]
-
Signal Detection: Immediately begin kinetic measurement of luminescence in a microplate reader at 37°C.
-
Data Analysis: Calculate the rate of luminescence production. The SOD-inhibitable signal represents superoxide production. Compare the rates in inhibitor-treated wells to vehicle-treated wells to determine the percent inhibition.
Protocol 2: Cell-Free Nox2 Activity Assay
This assay assesses the direct effect of an inhibitor on the assembled Nox2 enzyme complex.
Materials:
-
Membrane and cytosolic fractions from cells expressing Nox2 components
-
NADPH
-
Assay buffer (e.g., phosphate buffer with MgCl2)
-
Detection reagent (e.g., cytochrome c or a fluorescent probe)
-
Nox2 inhibitor
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of Cellular Fractions: Isolate membrane and cytosolic fractions from a suitable cell source (e.g., neutrophils).
-
Assay Setup: In a microplate, combine the membrane fraction, assay buffer, and the detection reagent.
-
Inhibitor Addition: Add the Nox2 inhibitor or vehicle control to the appropriate wells.
-
Enzyme Activation: Initiate the reaction by adding the cytosolic fraction and NADPH.
-
Signal Measurement: Monitor the change in absorbance (for cytochrome c reduction) or fluorescence over time.
-
Data Analysis: Calculate the initial reaction velocity (V0). Compare the V0 in the presence of the inhibitor to the vehicle control to determine the inhibitory effect.
Visualizing Nox2 Signaling and Experimental Logic
The following diagrams illustrate the Nox2 activation pathway and a logical workflow for troubleshooting inhibitor experiments.
Caption: Simplified Nox2 activation pathway.
Caption: Troubleshooting workflow for Nox2 inhibitor studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
Technical Support Center: Managing Potential Toxicity of Nox2 Inhibitors
Disclaimer: Information regarding the specific compound "Nox2-IN-3" is not publicly available. This guide provides general strategies for controlling and assessing the toxicity of novel or uncharacterized NADPH Oxidase 2 (Nox2) inhibitors, based on established principles for this class of compounds and standard in vitro toxicology assays. The recommendations herein should be adapted to the specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of toxicity for Nox2 inhibitors?
A1: While specific toxicities are compound-dependent, potential mechanisms for Nox2 inhibitors can include:
-
Off-target effects: Inhibition of other kinases or enzymes, leading to unintended cellular consequences.
-
Mitochondrial dysfunction: Some compounds can interfere with mitochondrial respiration, leading to a decrease in cell viability.
-
Induction of apoptosis or necrosis: At high concentrations, inhibitors may trigger programmed cell death or cellular damage.
-
Metabolite toxicity: The breakdown products of the inhibitor could be more toxic than the parent compound.
-
Disruption of essential physiological ROS signaling: As Nox2-derived reactive oxygen species (ROS) play a role in various cellular processes, their inhibition can sometimes disrupt normal signaling pathways.
Q2: How do I determine a starting concentration for my experiments to minimize toxicity?
A2: A dose-response curve is essential. Start with a wide range of concentrations, for example, from nanomolar to high micromolar (e.g., 1 nM to 100 µM), to identify the concentration at which you observe the desired inhibitory effect on Nox2 activity without significant cytotoxicity. The half-maximal inhibitory concentration (IC50) for Nox2 inhibition should be significantly lower than the concentration that causes 50% cytotoxicity (CC50).
Q3: Which cell lines are suitable for assessing Nox2 inhibitor toxicity?
A3: A variety of cell lines can be used. It is often recommended to test in both a cell line relevant to your research and a standard, well-characterized cell line. Some commonly used cell lines in Nox2 research include:
-
HL-60 and THP-1: Human leukemia cell lines that can be differentiated into neutrophil-like and macrophage-like cells, respectively, which endogenously express Nox2.[1][2][3]
-
MCF-7: A human breast cancer cell line that has been shown to express Nox2.[4]
-
Primary cells: Where possible, using primary cells relevant to your model system (e.g., neutrophils, macrophages) can provide more physiologically relevant data.
Q4: What are the key differences between MTT and LDH assays for cytotoxicity?
A4: The MTT and LDH assays measure different aspects of cell health:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[5][6][7][8] Viable cells with active mitochondria reduce a yellow tetrazolium salt (MTT) to a purple formazan product.[8] A decrease in the purple color indicates a reduction in cell viability.
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[9][10][11][12][13] An increase in LDH in the supernatant is indicative of cytotoxicity.
Troubleshooting Guides
Issue 1: High level of cell death observed at the effective concentration of the Nox2 inhibitor.
| Possible Cause | Suggested Solution |
| Concentration too high | Perform a detailed dose-response curve to determine the lowest effective concentration. Aim for a concentration that gives significant Nox2 inhibition with minimal cytotoxicity. |
| Off-target effects | Screen the inhibitor against a panel of related enzymes or receptors to identify potential off-target interactions. Consider using a more specific Nox2 inhibitor if available. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Extended exposure time | Optimize the incubation time. It's possible that shorter exposure to the inhibitor is sufficient to achieve the desired effect without causing significant cell death. |
Issue 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Suggested Solution |
| Cell seeding density | Optimize and maintain a consistent cell seeding density for all experiments. Over-confluent or sparse cultures can lead to variability. |
| Reagent handling | Ensure all reagents are properly stored and handled according to the manufacturer's instructions. For MTT assays, protect the MTT reagent from light.[8] |
| Incomplete formazan solubilization (MTT assay) | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[7] |
| Interference with assay components | Some compounds can interfere with the colorimetric or fluorometric readout of the assay. Run a cell-free control with the inhibitor to check for direct interference. |
Data Presentation
Table 1: Example Dose-Response Data for a Hypothetical Nox2 Inhibitor
| Concentration (µM) | % Nox2 Inhibition | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0.01 | 15 | 98 | 2 |
| 0.1 | 45 | 95 | 5 |
| 1 | 85 | 92 | 8 |
| 10 | 95 | 70 | 30 |
| 50 | 98 | 30 | 70 |
| 100 | 99 | 10 | 90 |
This table illustrates the importance of identifying a therapeutic window where Nox2 inhibition is high and cytotoxicity is low.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the Nox2 inhibitor and appropriate controls (vehicle control, untreated control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[7] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.[5]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[5][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: LDH Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[11][12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[9][11]
-
Stop Reaction and Measure Absorbance: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm).[11][12]
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13] Calculate the percentage of cytotoxicity based on these controls.
Visualizations
Caption: A diagram illustrating the key steps in the activation of the Nox2 enzyme complex.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Redox-modulating agents target NOX2-dependent IKKε oncogenic kinase expression and proliferation in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cellbiologics.com [cellbiologics.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
troubleshooting Nox2-IN-3 insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nox2-IN-3.
Troubleshooting Guide: this compound Insolubility
Question: My this compound is not dissolving properly. What should I do?
Answer: Issues with dissolving this compound can often be resolved by following proper handling and preparation techniques. Here are several steps you can take to troubleshoot insolubility:
1. Verify Solvent and Concentration:
-
Recommended Solvent: The primary recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2]
-
Solubility Limit: In DMSO, this compound has a solubility of up to 50 mg/mL.[1][2] It is crucial to ensure you are not exceeding this concentration.
-
Fresh Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of compounds.[1][2] Always use newly opened or properly stored, anhydrous DMSO for the best results.
2. Employ Mechanical and Thermal Assistance:
-
Sonication: Use an ultrasonic bath to aid in the dissolution of this compound.[1][2] Sonication helps to break down particles and increase the surface area for the solvent to act upon.
-
Warming: Gently warming the solution can also increase solubility. A common recommendation is to heat the solution to 60°C.[1][2] Always monitor the solution while warming and be cautious of solvent evaporation.
-
Vortexing: Vigorous vortexing can be used in conjunction with sonication and warming to ensure the compound is thoroughly mixed with the solvent.[3]
3. Follow a Step-by-Step Dissolution Protocol: For a standard stock solution, follow this procedure:
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (not exceeding 50 mg/mL).
-
Vortex the solution vigorously.
-
If particles are still visible, sonicate the vial in a water bath.
-
If necessary, gently warm the solution to 60°C while continuing to mix.
4. Consider Co-Solvent Systems for Aqueous Buffers:
-
This compound is sparingly soluble in aqueous buffers.[4] To achieve a working concentration in an aqueous medium, first, dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[4]
-
For in vivo studies, specific co-solvent systems are recommended. One such protocol involves a multi-step process:
-
Start with a 10% DMSO solution.
-
Add 40% PEG300.
-
Add 5% Tween-80.
-
Finally, add 45% Saline. This method can achieve a solubility of at least 5 mg/mL.[1]
-
The following diagram illustrates a general workflow for troubleshooting the insolubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the chemical properties of this compound?
A1: The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 372.42 g/mol |
| Formula | C₂₃H₂₀N₂O₃ |
| Appearance | Solid |
| Color | Light yellow to yellow |
| CAS Number | 921145-98-4 |
Q2: How should I store this compound?
A2: Proper storage is critical to maintaining the stability and activity of this compound.
-
Powder: Store the solid form at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: Once dissolved, store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to use the solution within these timeframes to ensure optimal performance.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of NADPH Oxidase 2 (NOX2).[1][2] The NOX2 enzyme is a multi-subunit complex that plays a crucial role in the production of reactive oxygen species (ROS).[5][6][7] This complex is composed of membrane-bound subunits (Nox2 and p22phox) and cytosolic subunits (p47phox, p67phox, p40phox, and Rac).[5][7][8] Upon activation, the cytosolic components translocate to the membrane to assemble the active enzyme.[7][8] this compound exerts its inhibitory effect on this complex, thereby reducing the generation of ROS.
Q4: What is the role of the Nox2 signaling pathway?
A4: The Nox2 signaling pathway is a key player in both physiological and pathological processes. It is a major source of ROS, which are involved in:
-
Innate Immunity: In immune cells like neutrophils, Nox2-derived ROS are essential for defending against bacterial and fungal pathogens.[7][9]
-
Inflammation: Overactivation of Nox2 can lead to excessive inflammation and oxidative stress, contributing to various diseases.[7][10]
-
Cell Signaling: ROS produced by Nox2 can act as signaling molecules in various cellular processes, including cell growth and proliferation.[9][11]
Below is a simplified diagram of the Nox2 activation and signaling pathway.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate the required mass: Based on the molecular weight of this compound (372.42 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL, you would need 3.72 mg.
-
Dispense the compound: Weigh the calculated amount of this compound powder in a suitable microcentrifuge tube.
-
Add solvent: Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously. If necessary, sonicate in a water bath and/or warm to 60°C until the solid is completely dissolved.[1][2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[1]
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thaw stock solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution.
-
Dilute in media: Serially dilute the stock solution in your cell culture medium or assay buffer to achieve the desired final concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity to cells.
-
Mix thoroughly: Gently mix the working solution by pipetting or inverting the tube before adding it to your experimental setup.
Protocol 3: Preparation of a Formulation for In Vivo Administration
This protocol is adapted from a formulation that yields a clear solution of at least 5 mg/mL.[1]
-
Prepare a concentrated DMSO stock: Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Mix with PEG300: In a sterile tube, add the required volume of the DMSO stock solution to 400 µL of PEG300 (for a final volume of 1 mL) and mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add Saline: Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Administer: Use the freshly prepared formulation for your in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTH-driven modulation of platelet activity via the NOX2 pathway in postsurgical hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
improving the efficacy of Nox2-IN-3 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Nox2-IN-3 in your experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application?
This compound (also referred to as compound 3) is an inhibitor of the NADPH Oxidase 2 (Nox2) enzyme.[1] Its primary documented application is in cancer research, where it has been shown to sensitize tumor cells to the KRAS G12D inhibitor, MRTX1133.[1] This suggests its utility in combination therapy studies to overcome potential resistance mechanisms to KRAS inhibitors.[2][3][4][5][6]
2. What is the mechanism of action of Nox2?
NADPH Oxidase 2 (Nox2) is a multi-subunit enzyme complex responsible for the production of superoxide radicals (O₂⁻), a type of reactive oxygen species (ROS).[7][8][9] The inactive form of Nox2 consists of a membrane-bound component, cytochrome b558 (composed of gp91phox and p22phox subunits), and several cytosolic regulatory subunits (p47phox, p67phox, p40phox, and the small GTPase Rac).[7][10] Upon stimulation by various agonists, the cytosolic subunits translocate to the membrane and assemble with cytochrome b558 to form the active enzyme complex, which then generates superoxide by transferring electrons from NADPH to molecular oxygen.[8][11]
3. How should I store and handle this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
| Source: [1] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
4. What is the recommended solvent for dissolving this compound?
For in vitro experiments, Dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 50 mg/mL (134.26 mM).[1] For complete dissolution, ultrasonic treatment and warming to 60°C may be necessary. It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
For in vivo experiments, specific solvent formulations are required. Here are two suggested protocols:
| Protocol | Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (13.43 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (13.43 mM) |
| Source: [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | Compound degradation: Improper storage or handling. | Ensure the compound is stored at the recommended temperature and protected from moisture. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Incomplete dissolution: The compound may not be fully dissolved in the solvent. | Use sonication and gentle warming (up to 60°C for DMSO) to ensure complete dissolution. Visually inspect the solution for any precipitates before use.[1] | |
| Suboptimal concentration: The concentration of this compound may be too low to elicit an effect. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. While the specific IC50 for this compound is not publicly available, other selective Nox2 inhibitors show activity in the low micromolar to nanomolar range.[12][13] | |
| Cell toxicity or off-target effects | High concentration of DMSO: DMSO can be toxic to cells at higher concentrations. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%). Perform a vehicle control to assess the effect of the solvent on your cells. |
| High concentration of this compound: The inhibitor itself may induce toxicity at high concentrations. | Determine the optimal, non-toxic concentration range through a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays. | |
| Precipitation of the compound in culture media | Poor solubility in aqueous solutions: this compound, like many small molecule inhibitors, has limited solubility in aqueous media. | Prepare fresh dilutions from your stock solution for each experiment. Avoid storing the compound in diluted aqueous solutions for extended periods. When preparing working solutions, add the DMSO stock to the media with vigorous vortexing. |
| Variability in ROS measurements | Assay interference: The method used to detect ROS may be prone to artifacts. | Use multiple, mechanistically distinct ROS detection methods to confirm your findings. For example, combine a fluorescent probe-based assay with an oxygen consumption assay.[14] |
| Cellular stress: Experimental procedures such as cell handling and media changes can induce transient ROS production. | Standardize your experimental workflow to minimize cellular stress. Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Note: As specific protocols for this compound are not widely published, the following are generalized protocols for a novel Nox2 inhibitor based on standard methodologies.
In Vitro Nox2 Activity Assay (Cell-Based)
This protocol describes a method to measure intracellular ROS production in a cell line known to express Nox2 (e.g., human monocytic THP-1 cells or neutrophil-like differentiated HL-60 cells).
Materials:
-
This compound
-
Cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for Nox2 activation
-
ROS detection reagent (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Incubation: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Aspirate the old medium and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C.
-
ROS Detection:
-
Load the cells with H2DCFDA (e.g., 10 µM in PBS) and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells with PBS to remove excess probe.
-
Add a solution of PMA (e.g., 100 ng/mL) to all wells except the negative control to activate Nox2.
-
-
Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the dose-dependent inhibition of ROS production.
In Vivo Study (General Workflow)
This workflow outlines a general approach for evaluating the efficacy of this compound in a murine xenograft model, particularly in combination with another therapeutic agent like MRTX1133.[2][3]
Materials:
-
This compound
-
In vivo solvent formulation (see FAQ #4)
-
Tumor cell line for xenograft
-
Immunocompromised mice
-
MRTX1133 (or other combination agent)
Procedure:
-
Xenograft Model Establishment: Inoculate mice with the tumor cell line. Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Group Allocation: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, MRTX1133 alone, this compound + MRTX1133).
-
Dosing and Administration:
-
Prepare fresh dosing solutions of this compound daily using the appropriate in vivo formulation.
-
Administer the compounds via the desired route (e.g., intraperitoneal injection, oral gavage) at the predetermined schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the overall health and behavior of the animals.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting for pharmacodynamic markers).
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of Nox2 activation and its inhibition by this compound.
Experimental Workflow
Caption: General workflow for in vitro and in vivo experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combination Therapy of Avutometinib and MRTX1133 Synergistically Suppresses Cell Growth by Inducing Apoptosis in KRASG12D-Mutated Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 5. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Therapy May Improve Treatment Response in Pancreatic Cancer - News Center [news.feinberg.northwestern.edu]
- 7. Unlocking the power of NOX2: A comprehensive review on its role in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. caymanchem.com [caymanchem.com]
- 14. mdpi.com [mdpi.com]
long-term storage of Nox2-IN-3 stocks
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and effective use of Nox2-IN-3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO at concentrations up to 50 mg/mL (134.26 mM).[1] To prepare a stock solution, dissolve the powder in newly opened, anhydrous DMSO. The use of hygroscopic DMSO can significantly impact solubility.[1] For long-term storage of stock solutions, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: Can I use other solvents to prepare my stock solution?
A3: While DMSO is the most common solvent, co-solvent systems can also be used, particularly for in vivo applications. These may include combinations of DMSO with PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[1] It is crucial to ensure the chosen solvent system is compatible with your experimental setup and does not affect cell viability or the activity of the inhibitor.
Q4: How does this compound inhibit Nox2?
A4: this compound is an inhibitor of the NADPH Oxidase 2 (Nox2) enzyme complex.[1] Nox2 activation is a multi-step process involving the assembly of cytosolic subunits (p47phox, p67phox, and Rac) with the membrane-bound cytochrome b558, which consists of Nox2 (also known as gp91phox) and p22phox subunits. This assembly is crucial for the transfer of electrons from NADPH to molecular oxygen, generating superoxide radicals (O2•−). This compound likely interferes with this process, preventing the generation of reactive oxygen species (ROS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The compound may have come out of solution during storage, or the solvent may have absorbed water. | Gently warm the vial to 60°C and use sonication to aid in redissolving the compound.[1] Always use anhydrous DMSO for preparing stock solutions.[1] For subsequent use, consider preparing fresh dilutions from a concentrated stock. |
| This compound appears to be inactive or shows reduced efficacy in my experiment. | 1. Degraded stock solution: Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C) can lead to degradation.[1] 2. Incorrect final concentration: Errors in dilution calculations. 3. Cell permeability issues: The compound may not be efficiently entering the cells. 4. High protein binding: The inhibitor may bind to proteins in the cell culture medium, reducing its effective concentration. | 1. Prepare fresh stock solutions from powder. Perform a stability check of your stored stock solution using a functional assay (see Experimental Protocols). 2. Double-check all dilution calculations. 3. Ensure the final DMSO concentration in your cell culture is below 0.5% to minimize cytotoxicity and effects on membrane permeability. 4. Consider using serum-free media during the inhibitor treatment period if compatible with your cell type. |
| Inconsistent results between experiments. | 1. Variability in stock solution preparation. 2. Differences in cell passage number or confluency. 3. Inconsistent incubation times with the inhibitor. | 1. Ensure consistent and thorough mixing when preparing stock solutions and dilutions. 2. Use cells within a consistent passage number range and seed them to achieve a similar confluency for each experiment. 3. Standardize the pre-incubation time with this compound before inducing Nox2 activity. |
| Cytotoxicity observed in cell culture. | The concentration of this compound or the solvent (DMSO) may be too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. Ensure the final DMSO concentration in the culture medium is kept as low as possible, ideally below 0.1%. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In DMSO | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Activity via Cell-Free Cytochrome c Reduction Assay
This protocol is adapted from established methods for measuring Nox2 activity.
Objective: To determine the inhibitory activity of this compound on the production of superoxide by the reconstituted Nox2 enzyme complex.
Materials:
-
Nox2-p22 containing membranes
-
Recombinant cytosolic proteins: p67phox, p47phox, Rac1 Q61L
-
NADPH
-
Cytochrome c
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 65 mM sodium phosphate buffer, pH 7.0, with 1 mM EGTA, 1 mM MgCl2, 10 µM FAD)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Prepare the reaction mixture in the assay buffer containing Nox2-p22 membranes, recombinant cytosolic proteins, and cytochrome c.
-
Add varying concentrations of this compound (and a vehicle control, e.g., DMSO) to the wells of the microplate.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme complex.
-
Initiate the reaction by adding NADPH to each well.
-
Immediately begin monitoring the change in absorbance at 550 nm over time (e.g., every minute for 15-30 minutes) in kinetic mode.
-
The rate of cytochrome c reduction is proportional to the rate of superoxide production. Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Assessment of this compound Stability Over Time
Objective: To evaluate the stability of this compound stock solutions stored under different conditions.
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO and aliquot it for storage at -20°C and -80°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 weeks), thaw an aliquot from each storage condition.
-
Perform the cell-free cytochrome c reduction assay (Protocol 1) using a fixed, sub-maximal inhibitory concentration of the aged this compound.
-
Compare the percentage of inhibition of the aged stock solutions to that of a freshly prepared stock solution (time point 0).
-
A significant decrease in the percentage of inhibition over time indicates degradation of the compound.
Protocol 3: Detection of Intracellular ROS Production
Objective: To measure the effect of this compound on intracellular ROS levels in response to a Nox2 activator.
Materials:
-
Cells known to express Nox2 (e.g., neutrophils, macrophages)
-
Nox2 activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS-sensitive fluorescent probe
-
Cell culture medium
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
Load the cells with the DCFDA probe according to the manufacturer's instructions.
-
Stimulate the cells with a Nox2 activator (e.g., PMA).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in fluorescence corresponds to an increase in intracellular ROS.
-
Compare the fluorescence levels in this compound-treated cells to the vehicle-treated control to determine the extent of ROS inhibition.
Mandatory Visualization
Caption: Nox2 signaling pathway and point of inhibition by this compound.
References
Technical Support Center: Nox2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts and issues when working with Nox2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My Nox2 inhibitor shows variable or no effect. What are the possible causes?
A1: Several factors can contribute to inconsistent or a lack of inhibitor effect:
-
Inhibitor Degradation: Many small molecule inhibitors are sensitive to storage conditions and freeze-thaw cycles. Ensure the inhibitor is stored according to the manufacturer's instructions and consider aliquoting to minimize degradation.
-
Cellular Uptake: The inhibitor may not be efficiently penetrating the cell membrane. Verify the recommended solvent and concentration for your cell type. Consider performing a dose-response curve to determine the optimal concentration.
-
Off-Target Effects: The observed phenotype might be due to the inhibitor acting on other enzymes. It is crucial to include proper controls, such as a structurally related inactive compound or using a second, structurally different inhibitor to confirm that the effect is specific to Nox2 inhibition. For example, Diphenyleneiodonium (DPI) is a known pan-flavoenzyme inhibitor and can affect other cellular processes.[1][2]
-
Experimental Conditions: The timing of inhibitor addition relative to cell stimulation is critical. For inhibitors that target the assembly of the Nox2 complex, pre-incubation before stimulation is often necessary.
Q2: I am observing cytotoxicity with my Nox2 inhibitor. How can I mitigate this?
A2: Cytotoxicity can be a significant artifact. Here are some troubleshooting steps:
-
Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT or LDH assay) with a range of inhibitor concentrations to identify the maximum non-toxic concentration for your specific cell line and experimental duration.
-
Reduce Incubation Time: If possible, shorten the incubation time with the inhibitor to the minimum required to achieve Nox2 inhibition without causing significant cell death.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1-0.5%).
-
Consider a More Selective Inhibitor: Some older-generation Nox inhibitors have known off-target effects that can contribute to toxicity.[1] Consider using a more recently developed and selective inhibitor like GSK2795039, which has been reported to have a better safety profile in some models.
Q3: How can I confirm that my inhibitor is specifically targeting Nox2?
A3: Demonstrating specificity is crucial for interpreting your results. Here are some recommended approaches:
-
Use of Nox2-deficient cells or animals: The most definitive control is to test the inhibitor in a system lacking Nox2. If the inhibitor has no effect in Nox2 knockout/knockdown cells or Nox2-deficient animals, it strongly suggests the observed effect is Nox2-dependent.[2]
-
Rescue Experiments: If possible, overexpressing a functional Nox2 in a Nox2-deficient system should restore the inhibitor's effect.
-
Measure Downstream Effects: Instead of relying solely on a single endpoint, measure multiple downstream consequences of Nox2 activity, such as superoxide production, hydrogen peroxide release, and downstream signaling events.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent ROS Measurement | - Probe artifact (e.g., auto-oxidation of lucigenin).- Probe interaction with the inhibitor.- Non-specific cellular redox changes. | - Use a more specific ROS probe (e.g., dihydroethidium for superoxide).- Run a cell-free control to test for direct interaction between the inhibitor and the probe.- Include a positive control for ROS production (e.g., menadione) and a negative control (e.g., antioxidant like N-acetylcysteine). |
| Unexpected Phenotype | - Off-target effects of the inhibitor.- Nox2-independent functions of its subunits. | - Refer to Q3 in the FAQ for specificity controls.- Be aware that some Nox2 subunits, like p47phox, may have functions independent of the Nox2 complex.[1] |
| Difficulty Reproducing Published Data | - Differences in experimental protocols (cell type, passage number, inhibitor source, etc.).- Purity and stability of the inhibitor. | - Carefully replicate the published methodology.- Verify the identity and purity of your inhibitor stock (e.g., by mass spectrometry).- Obtain the inhibitor from the same supplier as the original study if possible. |
Experimental Protocols
Measurement of Intracellular ROS using Dihydroethidium (DHE)
This protocol describes the detection of superoxide using DHE staining followed by flow cytometry or fluorescence microscopy.
-
Cell Preparation: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate cells with the Nox2 inhibitor at the desired concentration for the recommended time (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO).
-
Stimulation: Add the stimulus to induce Nox2 activation (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
DHE Staining: Add DHE to a final concentration of 5-10 µM and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells twice with pre-warmed PBS.
-
Analysis:
-
Flow Cytometry: Scrape or trypsinize cells, resuspend in PBS, and analyze immediately using a flow cytometer with an appropriate laser and filter set for ethidium bromide fluorescence.
-
Fluorescence Microscopy: Mount a coverslip and visualize the cells using a fluorescence microscope.
-
Nox2 Activity Assay in Cell Lysates
This assay measures the NADPH-dependent superoxide production in cell lysates.
-
Cell Lysis: After inhibitor treatment and stimulation, wash cells with ice-cold PBS and lyse them in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
Cell lysate (e.g., 50 µg of protein)
-
Lucigenin or another suitable superoxide-detecting probe
-
NADPH (to initiate the reaction)
-
-
Measurement: Immediately measure the chemiluminescence or fluorescence over time using a plate reader.
-
Controls: Include a reaction mixture without NADPH as a negative control and a sample with a known Nox inhibitor as a positive control for inhibition.
Visualizations
Caption: Simplified signaling pathway of Nox2 activation.
Caption: A logical workflow for troubleshooting unexpected results.
References
Validation & Comparative
Validating Nox2-IN-3 Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous validation of a pharmacological inhibitor's specificity is paramount to ensure the reliability of experimental results and the viability of a potential therapeutic agent. This guide provides a comparative analysis of Nox2-IN-3, a lesser-known inhibitor of the NADPH Oxidase 2 (Nox2) enzyme, with other well-characterized alternatives. By presenting supporting experimental data, detailed protocols, and clear visual aids, this guide aims to facilitate an objective assessment of this compound's specificity and its potential utility in research and drug development.
Executive Summary
NADPH Oxidase 2 (Nox2) is a critical enzyme involved in the production of reactive oxygen species (ROS) and has been implicated in a multitude of pathological conditions, making it a key target for therapeutic intervention. While a variety of small molecule inhibitors targeting Nox isoforms have been developed, their specificity often remains a significant concern, with off-target effects that can confound experimental outcomes. This guide focuses on the validation of this compound, a commercially available but sparsely documented Nox2 inhibitor. Due to the limited publicly available data on this compound's inhibitory potency and isoform specificity, a direct and comprehensive comparison is challenging. Therefore, this guide provides a framework for its evaluation by comparing it to established Nox inhibitors with known selectivity profiles: VAS2870, GSK2795039, ML171, and GKT137831.
Comparative Analysis of Nox Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected Nox inhibitors against various Nox isoforms. It is important to note that these values are compiled from various studies and the experimental conditions under which they were determined may differ. For a definitive comparison, it is recommended to evaluate these compounds side-by-side in the same experimental setup.
| Inhibitor | Nox1 IC50 (µM) | Nox2 IC50 (µM) | Nox3 IC50 (µM) | Nox4 IC50 (µM) | Nox5 IC50 (µM) | Key Off-Target Effects/Notes |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Limited public data on specificity and off-target effects.[1] |
| VAS2870 | ~10-fold > Nox2 | 0.7 - 10.6[2][3] | Data not available | ~10-fold > Nox2 | >10[3] | Pan-Nox inhibitor characteristics, potential for off-target thiol alkylation.[4] |
| GSK2795039 | >100 | 0.019 (cell-free) | >100 | >100 | >100 | Selective for Nox2; inhibits NADPH consumption.[5] |
| ML171 | 0.1 - 0.25[3] | >20-fold > Nox1[2] | >20-fold > Nox1 | >20-fold > Nox1 | Data not available | Selective for Nox1. |
| GKT137831 | 0.14 | ~10-15-fold > Nox1/4 | Data not available | 0.11 | 0.3 | Potent inhibitor of Nox1 and Nox4.[6] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of Nox2 inhibition and the methodologies for its validation, the following diagrams, generated using the Graphviz DOT language, illustrate key processes.
Caption: Nox2 Activation Signaling Pathway.
Caption: Experimental Workflow for Validating Nox2 Inhibitor Specificity.
Caption: Logical Comparison of this compound and Well-Characterized Inhibitors.
Key Experimental Protocols
To ensure robust and reproducible results, the following are detailed methodologies for key experiments in the validation of Nox2 inhibitor specificity.
Cell-Free Nox2 Activity Assay (Cytochrome c Reduction)
This assay measures the production of superoxide by a reconstituted, cell-free Nox2 enzyme system.
-
Reagents:
-
Membrane fraction from cells overexpressing Nox2 (gp91phox) and p22phox.
-
Recombinant cytosolic proteins: p47phox, p67phox, and constitutively active Rac1 (Q61L).
-
Reaction Buffer: 65 mM sodium phosphate buffer (pH 7.0), 1 mM EGTA, 1 mM MgCl2, 10 µM FAD.
-
Cytochrome c (from horse heart).
-
NADPH.
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cytochrome c (final concentration ~50-100 µM), and the membrane fraction.
-
Add the recombinant cytosolic proteins to the reaction mixture.
-
Add the test inhibitor at various concentrations. Include a vehicle control (solvent only).
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding NADPH (final concentration ~100-200 µM).
-
Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The rate of cytochrome c reduction is proportional to the rate of superoxide production.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
-
Cellular ROS Production Assay (DCFH-DA Staining)
This assay measures the overall intracellular ROS levels in response to a stimulus in whole cells.[1][5][7][8][9]
-
Reagents:
-
Cells expressing Nox2 (e.g., differentiated HL-60 cells, neutrophils, or transfected cell lines).
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
Test inhibitor.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere (if applicable).
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA by incubating them with a working solution of DCFH-DA (e.g., 10-20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.[5][9]
-
Wash the cells with PBS to remove excess probe.
-
Add the test inhibitor at various concentrations and incubate for a defined period.
-
Add the stimulant (e.g., PMA) to induce ROS production.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader or microscope.[1]
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Off-Target Effect Assay (Xanthine Oxidase Activity)
This assay is used to determine if the test compound inhibits other ROS-generating enzymes, such as xanthine oxidase.
-
Reagents:
-
Xanthine Oxidase enzyme.
-
Xanthine or hypoxanthine (substrate).
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.5).
-
A suitable detection reagent for uric acid or superoxide (e.g., cytochrome c or a fluorometric probe).
-
Test inhibitor.
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, substrate, and detection reagent.
-
Add the test inhibitor at various concentrations.
-
Add the xanthine oxidase enzyme to initiate the reaction.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the percentage of inhibition and determine if the test compound has a significant effect on xanthine oxidase activity.
-
Conclusion
The validation of a small molecule inhibitor's specificity is a multi-faceted process that requires a systematic approach. For a novel or less-characterized compound like this compound, it is crucial to perform a comprehensive panel of assays to determine its potency, isoform selectivity, and potential off-target effects. By comparing its performance to well-established inhibitors such as VAS2870, GSK2795039, ML171, and GKT137831, researchers can gain a clearer understanding of its pharmacological profile. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such a validation, ultimately leading to more reliable and translatable research findings in the field of Nox-mediated pathologies.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jove.com [jove.com]
- 6. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. doc.abcam.com [doc.abcam.com]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
A Comparative Guide to Nox2 Inhibitors: Nox2-IN-3 vs. Apocynin
For researchers in pharmacology, neuroscience, and immunology, the targeted inhibition of NADPH oxidase 2 (Nox2) presents a significant therapeutic strategy for a myriad of diseases characterized by oxidative stress and inflammation. This guide provides a detailed comparison of two Nox2 inhibitors: the novel compound Nox2-IN-3 and the widely-used natural product, apocynin. This objective analysis, supported by experimental data, aims to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Efficacy and Potency: A Head-to-Head Comparison
A direct, quantitative comparison of the efficacy of this compound and apocynin is challenging due to the limited public data on this compound's specific IC50 value. However, by compiling available information on their mechanisms and observed effects in various experimental models, a qualitative and semi-quantitative comparison can be drawn.
| Feature | This compound | Apocynin |
| Reported Target | NADPH Oxidase 2 (Nox2) | NADPH Oxidase |
| Potency (IC50) | Not explicitly reported in peer-reviewed literature. | ~10 µM for NADPH oxidase activity in activated human neutrophils.[1] |
| Mechanism of Action | Presumed to be a direct inhibitor of the Nox2 enzyme complex. | Acts as a prodrug; its active form (diapocynin) is thought to prevent the translocation of the p47phox subunit to the cell membrane, thereby inhibiting Nox2 assembly.[2] This activation is dependent on myeloperoxidase (MPO). |
| Specificity | Marketed as a Nox2 inhibitor, but comprehensive public data on selectivity against other Nox isoforms and off-target effects is limited. | Considered a non-specific inhibitor. It has been shown to have antioxidant properties independent of Nox inhibition and its efficacy is cell-type dependent due to the requirement for MPO.[1][3] |
| In Vivo Efficacy | Limited public data available on in vivo studies. | Has been used extensively in various animal models of disease, with administration routes including intraperitoneal injection and addition to drinking water.[2][4][5][6] |
Delving into the Mechanisms: How They Work
The fundamental difference in the mechanism of action between this compound and apocynin has significant implications for their application and data interpretation.
This compound is categorized as a direct inhibitor of the Nox2 enzyme. While the precise binding site and mode of inhibition are not widely publicized, it is presumed to interact directly with a component of the Nox2 complex to prevent the transfer of electrons from NADPH to molecular oxygen, thereby blocking the production of superoxide.
Apocynin , in contrast, is a prodrug that requires metabolic activation by peroxidases, such as myeloperoxidase (MPO), to form its active dimeric and trimeric structures.[7] This active form is believed to interfere with the assembly of the functional Nox2 complex by preventing the translocation of the cytosolic subunit p47phox to the membrane-bound cytochrome b558 (composed of gp91phox and p22phox). This mechanism is indirect and is contingent on the presence of MPO, which is primarily found in phagocytic cells like neutrophils. This dependency limits its efficacy in cell types that lack MPO.
Signaling Pathway of Nox2 Activation and Inhibition
Caption: Nox2 activation and points of inhibition.
Experimental Protocols
Accurate assessment of Nox2 inhibitor efficacy relies on robust and appropriate experimental protocols. Below are detailed methodologies for commonly used assays to measure NADPH oxidase activity.
Cell-Based Assay for Superoxide Production
This protocol is suitable for measuring intracellular superoxide production in response to a stimulus in a cell line or primary cells.
1. Cell Preparation:
-
Culture cells (e.g., neutrophils, macrophages, or a relevant cell line) to the desired confluency.
-
For suspension cells, harvest by centrifugation and resuspend in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+/Mg2+).
-
For adherent cells, perform the assay directly in the culture plate.
2. Inhibitor Incubation:
-
Pre-incubate the cells with varying concentrations of this compound or apocynin for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
3. Superoxide Detection:
-
Add a superoxide-sensitive probe, such as lucigenin (5 µM) or dihydroethidium (DHE; 5 µM), to the cells.
-
Stimulate the cells with a known Nox2 activator (e.g., phorbol 12-myristate 13-acetate - PMA; 100 nM).
4. Measurement:
-
Immediately measure the chemiluminescence (for lucigenin) or fluorescence (for DHE) over time using a plate reader.
-
The rate of increase in signal corresponds to the rate of superoxide production.
5. Data Analysis:
-
Calculate the rate of superoxide production for each condition.
-
Normalize the data to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
Cell-Free NADPH Oxidase Activity Assay
This assay measures the activity of the assembled Nox2 complex in isolated cell membranes, providing a more direct measure of enzyme inhibition.
1. Membrane Preparation:
-
Isolate cell membranes from a rich source of Nox2 (e.g., neutrophils) by sonication or dounce homogenization followed by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer.
2. Reconstitution of the Nox2 Complex:
-
In a microplate well, combine the isolated cell membranes with recombinant cytosolic Nox2 subunits (p47phox, p67phox, p40phox, and Rac-GTP).
-
Add the desired concentrations of this compound or apocynin.
3. Activity Measurement:
-
Initiate the reaction by adding NADPH (100 µM).
-
Measure the rate of superoxide production using a detection method such as the cytochrome c reduction assay. In this assay, the reduction of cytochrome c by superoxide is measured spectrophotometrically at 550 nm.
4. Data Analysis:
-
Calculate the rate of cytochrome c reduction.
-
Determine the specific activity of the enzyme and the inhibitory effect of the compounds.
Experimental Workflow Diagram
Caption: Workflow for assessing Nox2 inhibitor efficacy.
Conclusion and Recommendations
The choice between this compound and apocynin will largely depend on the specific research question and experimental system.
Apocynin is a well-documented inhibitor with a large body of literature supporting its use in various in vivo and in vitro models. However, its lack of specificity and its requirement for MPO-mediated activation are significant drawbacks that must be carefully considered when interpreting results. It may be best suited for studies involving phagocytic cells where MPO is abundant and as a general tool to probe the involvement of NADPH oxidase-dependent ROS production.
For future studies, a direct comparison of this compound with other well-characterized, specific Nox2 inhibitors, such as GSK2795039, would be highly valuable to the research community. As the field of Nox inhibitors continues to evolve, the development and thorough characterization of specific and potent compounds will be paramount for advancing our understanding of the roles of Nox enzymes in health and disease.
References
- 1. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Off-target effects of the NADPH oxidase inhibitor mitoapocynin-encapsulated nanoparticles and free-drug oral treatment in a rat DFP model of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Small Molecule NOX2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of small molecule inhibitors targeting NADPH Oxidase 2 (NOX2). It includes quantitative data, detailed experimental protocols, and visualizations of the NOX2 signaling pathway and inhibitor screening workflows.
NOX2, a member of the NADPH oxidase family, is a critical enzyme in the production of reactive oxygen species (ROS). It plays a key role in host defense against pathogens. However, its dysregulation is implicated in the pathophysiology of numerous diseases characterized by inflammation and oxidative stress, including cardiovascular and neurodegenerative disorders. This has made NOX2 a prime target for therapeutic intervention. This guide offers a comparative overview of several small molecule inhibitors of NOX2, presenting their potency and selectivity to aid in research and development efforts.
Performance Comparison of Small Molecule NOX2 Inhibitors
The following table summarizes the in vitro efficacy of several small molecule inhibitors against NOX2 and other NOX isoforms. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | NOX2 IC50 (µM) | NOX1 IC50 (µM) | NOX4 IC50 (µM) | NOX5 IC50 (µM) | Notes |
| VAS2870 | ~0.7[1] | >10 | >10 | >10 | Relatively NOX2 selective.[1] Also shows some antioxidant properties.[1] |
| GLX481304 | 1.25[2] | - | 1.25[2] | - | Inhibits both NOX2 and NOX4.[2] |
| ML171 | 3-5 | 0.13-0.25 | 3-5 | - | More potent against NOX1.[3] |
| M13 | Negligible | ~0.2 | ~0.01 | Almost no effect | Highly selective for NOX4.[1] |
| ML090 | - | Similar to NOX4/5 | Similar to NOX1/5 | ~0.01 | Potent NOX5 inhibitor, but also inhibits other isoforms.[1] |
| Fulvene-5 | Inhibits by 40% at 5 µM | - | Inhibits by 40% at 5 µM | - | Selectivity for other NOX isoforms not fully characterized.[3] |
| C6 (indole derivative) | ~1[4] | - | - | - | A novel indole heteroaryl-acrylonitrile derivative.[4] |
| C14 (indole derivative) | ~1[4] | - | - | - | A novel indole heteroaryl-acrylonitrile derivative.[4] |
Key Signaling Pathway
The activation of NOX2 is a complex process involving the assembly of several protein subunits at the cell membrane. In its resting state, the catalytic subunit, gp91phox (NOX2), is associated with p22phox in the membrane. Upon stimulation, the cytosolic regulatory subunits—p47phox, p67phox, and p40phox—along with the small GTPase Rac, translocate to the membrane and assemble with the catalytic core. This assembly is crucial for the transfer of electrons from NADPH to molecular oxygen, resulting in the production of superoxide.
Caption: The NOX2 signaling pathway, from stimulus to superoxide production and its inhibition.
Experimental Protocols
Accurate assessment of NOX2 inhibition requires robust and reliable experimental methods. Below are detailed protocols for two commonly used assays.
Cytochrome c Reduction Assay for Superoxide Detection
This colorimetric assay measures the reduction of cytochrome c by superoxide, which can be monitored by the increase in absorbance at 550 nm.
Materials:
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Cytochrome c (from horse heart)
-
Phorbol 12-myristate 13-acetate (PMA) or other suitable stimulus
-
Test inhibitor compounds
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Cell Preparation: Use a suitable cell line expressing NOX2, such as differentiated HL-60 cells. Resuspend the cells in HBSS at a final concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the test inhibitor at various concentrations (in HBSS) to the wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of cytochrome c solution (final concentration 50-100 µM in HBSS).
-
-
Initiation of Superoxide Production: Add 50 µL of PMA solution (final concentration 100-200 nM in HBSS) to each well to stimulate NOX2 activity.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 550 nm every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis: Calculate the rate of cytochrome c reduction (change in absorbance per minute). The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value can be calculated from the dose-response curve.
Amplex® Red Assay for Hydrogen Peroxide Detection
This fluorometric assay detects hydrogen peroxide (H2O2), a downstream product of superoxide dismutation. In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H2O2 to produce the highly fluorescent resorufin.
Materials:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Krebs-Ringer-Phosphate-Glucose (KRPG) buffer or similar
-
PMA or other suitable stimulus
-
Test inhibitor compounds
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Cell Preparation: Use cells expressing the target NOX isoform (e.g., HEK293 cells overexpressing NOX2). Resuspend the cells in KRPG buffer.
-
Assay Setup:
-
Add 50 µL of the cell suspension to each well of a black 96-well plate.
-
Add 50 µL of the test inhibitor at various concentrations.
-
-
Reaction Mixture Preparation: Prepare a working solution of Amplex® Red and HRP in KRPG buffer (final concentrations typically 50 µM Amplex® Red and 0.1 U/mL HRP).
-
Initiation of Reaction: Add 50 µL of the Amplex® Red/HRP working solution to each well.
-
Stimulation: Add 50 µL of PMA solution to stimulate H2O2 production.
-
Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at various time points (e.g., every 5 minutes for 30-60 minutes).
-
Data Analysis: Determine the rate of increase in fluorescence. Calculate the percentage of inhibition and the IC50 value as described for the cytochrome c assay.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel NOX2 inhibitors typically follows a multi-step workflow, starting from high-throughput screening and progressing to more detailed mechanistic studies.
Caption: A typical experimental workflow for the discovery and validation of NOX2 inhibitors.
The discovery of potent and selective small molecule inhibitors of NOX2 holds significant promise for the treatment of a wide range of inflammatory and degenerative diseases. This guide provides a foundational understanding of the current landscape of NOX2 inhibitors, along with the necessary tools to aid researchers in their quest for novel therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Nox2-IN-3: A Comparative Guide
Introduction
NADPH oxidase 2 (Nox2) is a critical enzyme in the production of reactive oxygen species (ROS) and a key player in various physiological and pathological processes, including immune defense, inflammation, and neurodegeneration. As a result, the development of potent and selective Nox2 inhibitors is of significant interest for therapeutic intervention. This guide provides a framework for validating the inhibitory effect of a novel compound, designated here as Nox2-IN-3. Due to the absence of publicly available data for a compound named "this compound", this document serves as a template, comparing its potential performance characteristics against other known Nox2 inhibitors. The experimental protocols and data presentation formats provided herein are intended to guide researchers in the comprehensive evaluation of novel Nox2 inhibitors.
Comparative Inhibitor Performance
A crucial step in validating a new inhibitor is to compare its potency and selectivity against existing compounds. The following table summarizes the inhibitory activities of several known Nox2 inhibitors and includes placeholder entries for this compound.
| Inhibitor | IC50 (µM) | Assay Type | Cell/System Model | Selectivity Notes | Reference |
| This compound | [Insert Data] | [e.g., Amplex Red] | [e.g., PMA-stimulated neutrophils] | [e.g., >10-fold selective over Nox1, 4, 5] | [Insert Citation] |
| VAS2870 | 10.6 | Cell-free (neutrophil membranes) | Human neutrophils | Now regarded as a pan-Nox inhibitor.[1] | [1] |
| JM-77b | 0.4 | Cellular ROS assay | Not specified | Selective for Nox2 over Nox1 (IC50= 6.3 µM), Nox5 (IC50= 17 µM), and Nox4 (no significant inhibition).[1] | [1] |
| Celastrol | 0.59 | Cellular ROS assay (PMA stimulation) | Not specified | Also inhibits Nox1 with similar potency (IC50 = 0.41 µM).[1] | [1] |
| gp91ds-tat | Not specified (peptide inhibitor) | In vivo | Mouse model of spinal cord injury | Specific for Nox2. | [2] |
| ML171 | >5 (for Nox2) | Cell-based assays | HEK293-Nox reconstituted systems | Highly selective for Nox1 (IC50 = 0.129-0.25 µM).[1] | [1] |
Experimental Protocols
Accurate and reproducible experimental design is paramount in validating the inhibitory effects of a compound. Below are detailed methodologies for key experiments.
Cellular Reactive Oxygen Species (ROS) Production Assay (Amplex Red)
This assay is widely used to measure the release of hydrogen peroxide (H₂O₂), a downstream product of Nox2-mediated superoxide production, from cells.
Principle: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin.
Materials:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell model (e.g., human neutrophils, PMA-differentiated THP-1 cells, or a Nox2-expressing cell line)
-
Nox2 activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound and other reference inhibitors
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Cell Preparation: Isolate or culture cells and resuspend in HBSS at a final concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Pre-incubation: Add 50 µL of cell suspension to each well of the 96-well plate. Add desired concentrations of this compound or other inhibitors and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Assay Cocktail Preparation: Prepare a fresh solution of Amplex Red and HRP in HBSS (e.g., 50 µM Amplex Red and 0.1 U/mL HRP).
-
Assay Initiation: Add 50 µL of the Amplex Red/HRP cocktail to each well.
-
Nox2 Activation: Add 50 µL of the Nox2 activator (e.g., 100 nM PMA) to each well to initiate ROS production. For negative controls, add buffer instead of the activator.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity every 2-5 minutes for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of H₂O₂ production from the slope of the fluorescence curve. Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Free Nox2 Activity Assay (Cytochrome c Reduction)
This assay measures the direct inhibitory effect of a compound on the assembled Nox2 enzymatic complex, independent of cellular uptake and signaling pathways.
Principle: Superoxide produced by the active Nox2 complex reduces cytochrome c, which can be measured spectrophotometrically as an increase in absorbance at 550 nm.
Materials:
-
Isolated cell membranes from a Nox2-expressing source (e.g., neutrophils)
-
Cytosolic factors from the same source
-
Cytochrome c
-
NADPH
-
Arachidonic acid (for activation)
-
This compound and other reference inhibitors
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well, combine isolated membranes, cytosolic factors, and cytochrome c in a suitable buffer.
-
Inhibitor Addition: Add various concentrations of this compound or other inhibitors. Include a vehicle control.
-
Activation: Add arachidonic acid to initiate the assembly and activation of the Nox2 complex. Incubate for 5 minutes at room temperature.
-
Reaction Initiation: Add NADPH to start the superoxide production.
-
Absorbance Measurement: Immediately measure the change in absorbance at 550 nm over time.
-
Data Analysis: The rate of superoxide production is proportional to the rate of change in absorbance. Calculate the IC50 as described for the cellular assay.
Visualizing Mechanisms and Workflows
Diagrams are essential for conveying complex biological pathways and experimental procedures. The following have been generated using Graphviz (DOT language).
Caption: Nox2 signaling pathway and point of inhibition.
Caption: Experimental workflow for validating a novel Nox2 inhibitor.
References
A Researcher's Guide to Cellular Assays for Validating Novel NADPH Oxidase 2 (Nox2) Inhibitors
A comparative guide to methodologies and tools for assessing the activity of novel Nox2 inhibitors, with a focus on established cellular assays. Please note, as of our latest update, specific experimental data and mechanism of action for "Nox2-IN-3" are not publicly available in scientific literature or commercial datasheets. Therefore, this guide provides a framework for validating any novel Nox2 inhibitor, using known compounds as examples.
Introduction to Nox2 and the Importance of Inhibitor Validation
NADPH oxidase 2 (Nox2) is a multi-subunit enzyme complex primarily known for its role in the innate immune response, where it generates superoxide radicals to combat pathogens.[1] However, dysregulation of Nox2 activity is implicated in a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions, making it a critical therapeutic target.[2][3] The validation of novel Nox2 inhibitors is paramount to ensure their potency, selectivity, and cellular efficacy. This guide provides a comprehensive overview of cellular assays to achieve this, complete with detailed protocols and comparative data for established inhibitors.
Comparison of Alternative Nox2 Inhibitors
When validating a new inhibitor, it is crucial to benchmark its performance against existing compounds. Below is a comparison of two commonly referenced Nox2 inhibitors, VAS2870 and GKT136901.
| Inhibitor | Target(s) | Reported IC50/Ki for Nox2 | Other Nox Isoform Activity | Cellular Model | Assay | Citation(s) |
| VAS2870 | Nox Inhibitor | ~10 µM | Inhibits Nox1 and Nox4 | Not specified in provided text | Cell-free assays | [4] |
| GKT136901 | Nox1/4 Inhibitor | Ki = 1.5 µM (weaker inhibition) | Potent inhibitor of Nox1 (Ki=160 nM) and Nox4 (Ki=165 nM) | Not specified in provided text | Cell-free systems | [5] |
Detailed Experimental Protocols
The following are detailed protocols for three widely used cellular assays to quantify Nox2 activity.
Amplex® Red Hydrogen Peroxide/Peroxidase Assay
This assay is a sensitive method to detect the release of hydrogen peroxide (H2O2), a downstream product of the superoxide generated by Nox2.
Principle: In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H2O2 in a 1:1 stoichiometry to produce the highly fluorescent resorufin.
Protocol for PMA-stimulated HL-60 Cells:
-
Cell Culture and Differentiation:
-
Culture human promyelocytic leukemia HL-60 cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics.
-
To differentiate into a neutrophil-like phenotype expressing functional Nox2, incubate HL-60 cells with 1 µM all-trans-retinoic acid (ATRA) for 4-5 days.[6]
-
-
Assay Preparation:
-
Prepare a working solution of Amplex® Red reagent by dissolving it in DMSO.
-
Prepare a reaction mixture containing 50 µM Amplex® Red reagent and 0.1 U/mL HRP in Krebs-Ringer phosphate buffer (KRPG).[7]
-
-
Inhibitor Treatment:
-
Seed the differentiated HL-60 cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound) or control inhibitors (e.g., VAS2870) for a predetermined time (e.g., 30 minutes).
-
-
Nox2 Activation and Detection:
-
To initiate ROS production, add the Nox2 activator phorbol 12-myristate 13-acetate (PMA) to a final concentration of 1 µM.[6]
-
Immediately add the Amplex® Red reaction mixture to the wells.
-
Measure the fluorescence intensity at an excitation of ~545 nm and an emission of ~590 nm using a microplate reader.[8] Kinetic readings are recommended to monitor the rate of H2O2 production.
-
Luminol-Based Chemiluminescence Assay
This assay measures the superoxide anion produced by Nox2. The luminol analog L-012 is often used due to its higher sensitivity.[9]
Principle: Luminol or its analogs are oxidized by superoxide, resulting in the emission of light (chemiluminescence).
Protocol for PMA-stimulated Neutrophils or differentiated HL-60 cells:
-
Cell Preparation:
-
Isolate primary neutrophils from fresh blood or use differentiated HL-60 cells as described above.
-
Resuspend the cells in a suitable buffer like Hank's Balanced Salt Solution (HBSS).
-
-
Assay Setup:
-
In a white 96-well plate, add the cell suspension.
-
Add luminol (e.g., 10 µM) and horseradish peroxidase (10 U/well) to each well.[10]
-
Add the test inhibitor at various concentrations.
-
-
Activation and Measurement:
-
Stimulate Nox2 activity with an activator like PMA (e.g., 100 nM).[10]
-
Immediately measure the chemiluminescence using a microplate reader capable of luminescence detection. Kinetic measurements over 60-120 minutes are ideal.
-
Cytochrome c Reduction Assay
This spectrophotometric assay directly measures superoxide production by Nox2.
Principle: Superoxide anion reduces cytochrome c, causing a change in its absorbance spectrum that can be monitored at 550 nm.
Protocol for HEK293 Cells Expressing Nox2:
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in DMEM with 10% FBS.
-
Co-transfect the cells with expression plasmids for the subunits of the Nox2 complex (gp91phox, p22phox, p47phox, p67phox, and Rac1).
-
-
Assay Procedure:
-
Harvest the transfected cells and resuspend them in a buffer such as Krebs-HEPES buffer.
-
In a 96-well plate, add the cell suspension, cytochrome c (e.g., 50 µM), and the test inhibitor.
-
To confirm that the reduction of cytochrome c is due to superoxide, include a control with superoxide dismutase (SOD), which will inhibit the reaction.
-
-
Activation and Data Acquisition:
-
Activate Nox2 with PMA.
-
Measure the change in absorbance at 550 nm over time using a spectrophotometer or microplate reader.
-
Visualization of Key Processes
To better understand the context of Nox2 inhibitor validation, the following diagrams illustrate the Nox2 signaling pathway and a general experimental workflow.
Caption: Nox2 signaling pathway activation and downstream effects.
Caption: General workflow for validating a novel Nox2 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Nox2 Inhibitors for Researchers
In the landscape of pharmacological tools for studying reactive oxygen species (ROS) signaling, inhibitors of NADPH oxidase 2 (Nox2) are critical. Nox2 is a key enzyme in various physiological and pathological processes, including immune responses, neuroinflammation, and cardiovascular diseases. This guide provides a comparative overview of prominent Nox2 inhibitors, with a focus on their performance, supporting experimental data, and relevant protocols. While specific data for a compound designated "Nox2-IN-3" is not publicly available in the scientific literature, this guide will focus on well-characterized alternatives to establish a framework for evaluating any new Nox2 inhibitor.
Quantitative Comparison of Nox2 Inhibitors
The efficacy and selectivity of Nox2 inhibitors are paramount for their utility in research. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the IC50 values for several commonly studied Nox2 inhibitors against various Nox isoforms. This data is crucial for selecting the most appropriate inhibitor for a given experimental design, particularly when isoform selectivity is important.
| Inhibitor | Nox1 IC50 (µM) | Nox2 IC50 (µM) | Nox4 IC50 (µM) | Nox5 IC50 (µM) | Reference |
| GSK2795039 | >100 | ~0.02 (cell-free) | >100 | >100 | [1] |
| VAS2870 | ~10 | ~0.7 | ~10 | >10 | [2] |
| ML171 | ~0.1 | >10 | >10 | >10 | [2] |
| Apocynin | Inactive | Inactive (direct) | Inactive | Inactive | [3] |
| Diphenyleneiodonium (DPI) | Pan-Nox inhibitor | Pan-Nox inhibitor | Pan-Nox inhibitor | Pan-Nox inhibitor | [3] |
Note: Apocynin is often cited as a Nox inhibitor, but its mechanism is indirect and it requires activation by myeloperoxidase, making its direct inhibitory effect on Nox2 questionable in many cell types.[3] DPI is a general flavoprotein inhibitor and lacks specificity for Nox enzymes.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable scientific findings. Below are methodologies for key experiments used to characterize Nox2 inhibitors.
Cell-Based Nox2 Activity Assay using Differentiated HL-60 Cells
Human promyelocytic leukemia (HL-60) cells can be differentiated into a neutrophil-like phenotype that expresses high levels of Nox2. This model is commonly used to assess Nox2 inhibitor activity in a cellular context.
Materials:
-
HL-60 cells
-
RPMI 1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO) or all-trans-retinoic acid (ATRA) for differentiation
-
Phorbol 12-myristate 13-acetate (PMA) for Nox2 activation
-
Cytochrome c
-
96-well plate reader
Protocol:
-
Cell Culture and Differentiation: Culture HL-60 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. To induce differentiation, treat cells with 1.3% DMSO or 1 µM ATRA for 5-7 days.
-
Assay Preparation: On the day of the assay, harvest the differentiated HL-60 (dHL-60) cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
Inhibitor Treatment: Pre-incubate the dHL-60 cells with various concentrations of the Nox2 inhibitor (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
-
Nox2 Activation and Detection: Add cytochrome c (typically 50-100 µM) to each well. Initiate Nox2 activation by adding PMA (e.g., 100-200 nM).
-
Measurement: Immediately begin measuring the change in absorbance at 550 nm over time using a plate reader. The reduction of cytochrome c by superoxide produced by Nox2 leads to an increase in absorbance at this wavelength.
-
Data Analysis: Calculate the rate of cytochrome c reduction. Plot the rate of reduction against the inhibitor concentration to determine the IC50 value.
Cell-Free Nox2 Activity Assay
Cell-free assays are essential for determining if an inhibitor directly targets the Nox2 enzyme complex without the confounding factors of cellular uptake, metabolism, or off-target effects within a whole cell.
Materials:
-
Membrane fraction from cells expressing Nox2 (e.g., dHL-60 cells)
-
Recombinant cytosolic Nox2 subunits (p47phox, p67phox, and Rac1)
-
NADPH
-
Cytochrome c
-
Arachidonic acid or SDS for activation
-
Assay buffer (e.g., phosphate buffer with MgCl2 and FAD)
Protocol:
-
Reaction Setup: In a 96-well plate, combine the membrane fraction, recombinant cytosolic subunits, and the Nox2 inhibitor at various concentrations in the assay buffer.
-
Initiation: Start the reaction by adding NADPH and an activator such as arachidonic acid or a low concentration of SDS.
-
Detection: Add cytochrome c and monitor its reduction at 550 nm as described in the cell-based assay.
-
Analysis: Calculate the reaction rates and determine the IC50 value of the inhibitor.
Signaling Pathways and Workflows
Understanding the molecular pathways in which Nox2 participates is crucial for interpreting the effects of its inhibitors.
Nox2 Activation Signaling Pathway
The activation of the Nox2 complex is a multi-step process involving the translocation of cytosolic subunits to the membrane-bound cytochrome b558 (composed of gp91phox/Nox2 and p22phox).
Caption: Canonical activation pathway of the Nox2 enzyme complex.
Upon cellular stimulation, Protein Kinase C (PKC) phosphorylates the p47phox subunit, leading to a conformational change that allows its interaction with p22phox. Simultaneously, the small GTPase Rac is activated to its GTP-bound form. The phosphorylated p47phox, along with p67phox and p40phox, translocates to the membrane to assemble with the catalytic core of Nox2 (gp91phox) and p22phox, forming the active enzyme complex that generates superoxide.
Experimental Workflow for Nox2 Inhibitor Screening
A typical workflow for identifying and characterizing novel Nox2 inhibitors involves a series of assays to confirm potency, selectivity, and mechanism of action.
Caption: A generalized workflow for the screening and validation of Nox2 inhibitors.
This workflow begins with a high-throughput primary screen to identify initial hits from a compound library. Positive hits are then confirmed through dose-response studies to determine their potency (IC50). A cell-free assay is subsequently used to verify direct inhibition of the Nox2 enzyme. To assess specificity, the inhibitor is tested against other Nox isoforms. Finally, mechanism of action studies are conducted to understand how the inhibitor interacts with the enzyme, for example, by competing with the NADPH substrate. This rigorous process ensures the identification of potent, selective, and well-characterized Nox2 inhibitors for use in research.
References
Safety Operating Guide
Personal protective equipment for handling Nox2-IN-3
Disclaimer: This document provides essential safety and logistical information for handling Nox2-IN-3 based on general laboratory safety principles for novel research compounds and enzyme inhibitors. As no specific Safety Data Sheet (SDS) is publicly available for this compound, researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound. The information provided here is a guide and should be supplemented with institution-specific safety protocols.
This compound is an inhibitor of the NADPH oxidase 2 (NOX2) enzyme. The NOX2 complex is a key player in the production of reactive oxygen species (ROS), which are involved in various physiological and pathological processes.[1] Due to its mechanism of action, this compound should be handled with care, assuming it may have biological activity and potential health effects.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards are required.[2] A face shield should be worn over safety glasses when there is a risk of splashes or when handling larger quantities. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) should be worn.[2] Gloves must be inspected before use and changed immediately if contaminated. For handling larger quantities or in case of potential for splash, double gloving is recommended. Consult glove manufacturer's compatibility charts. |
| Body Protection | A laboratory coat must be worn at all times.[3] For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be used. |
| Respiratory Protection | Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If there is a potential for aerosol generation and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.[2][4] |
| Foot Protection | Closed-toe shoes are required in the laboratory.[5] |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical to ensure safety and compliance.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be clearly labeled with the compound's identity and hazard information.
Handling and Use:
-
All handling of this compound, especially weighing and preparing solutions, should be performed in a certified chemical fume hood.[4]
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound to prevent cross-contamination.
-
Avoid creating dust or aerosols.
-
In case of a spill, follow established laboratory procedures for cleaning up hazardous materials. Small spills can be absorbed with an inert material and placed in a sealed container for disposal.
Disposal Plan:
-
All waste containing this compound, including contaminated labware and absorbent materials, must be considered hazardous waste.
-
Dispose of waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6][7][8] Do not dispose of this compound down the drain or in regular trash.[7]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Workflow
The following diagram illustrates a general workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
